2-methylcyclopropane-1,1-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
10180-00-4 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
SPAYAPLBTKGPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and stereochemistry of 2-methylcyclopropane-1,1-dicarboxylic acid
Executive Summary: The Rigid Bioisostere
2-methylcyclopropane-1,1-dicarboxylic acid (2-Me-CPDA) represents a critical structural scaffold in medicinal chemistry and agrochemical design.[1] Unlike flexible alkyl chains, the cyclopropane ring locks the attached functional groups into specific vectors, reducing the entropic penalty of receptor binding.
This guide dissects the 2-Me-CPDA scaffold, focusing on its stereochemical complexity and the practical challenges of its synthesis.[1] For drug developers, this molecule is not merely an intermediate; it is a "conformational lock" used to probe the active sites of glutamate receptors (mGluRs) and to synthesize 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives.[1]
Chemical Structure & Stereochemistry[1][2]
The Core Architecture
The cyclopropane ring is defined by significant angle strain (60° bond angles vs. the ideal 109.5°). This strain is compensated by "banana bonds" (Walsh orbitals), where the electron density is bowed outward, imparting significant
-
C1 Position: This carbon bears two carboxylic acid groups.[1] While it is not a chiral center in the diacid form (due to the identical substituents), it is a prochiral center .[1] Desymmetrization (e.g., converting one acid to an ester) instantly generates chirality at C1.[1]
-
C2 Position: This carbon bears a methyl group and a hydrogen.[1] It is a chiral center.[1]
-
Stereoisomers: The molecule exists as a pair of enantiomers: (S)-2-methyl...[1] and (R)-2-methyl....[1][2]
Stereochemical Visualization
Because C1 is substituted with two identical groups, the stereochemistry is defined solely by the C2 center. However, the relationship between the methyl group and the specific carboxylic acid (cis or trans) becomes critical during desymmetrization.
Figure 1: Stereochemical relationships and structural properties of the 2-Me-CPDA scaffold.
Synthesis Protocol: Double Alkylation Strategy
The most robust route for scale-up involves the double alkylation of diethyl malonate with 1,2-dibromopropane.[1] While seemingly simple, the choice of base and solvent is critical to prevent polymerization and maximize ring closure.
Reaction Mechanism[1]
-
First Alkylation: The malonate enolate attacks the primary bromide of 1,2-dibromopropane (SN2).[1] This is kinetically favored over the secondary bromide.
-
Second Alkylation (Ring Closure): A second equivalent of base generates the anion, which attacks the secondary bromide intramolecularly.[1] This step is slower and requires heat.[1]
Detailed Methodology
Reagents:
-
Diethyl malonate (1.0 eq)[1]
-
1,2-Dibromopropane (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 eq) - Preferred over NaOEt to reduce transesterification byproducts.[1]
-
Solvent: DMF (Dimethylformamide) or DMSO.[1]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser. Flush with Argon.
-
Charging: Add DMF (5 vol) and finely ground K₂CO₃.
-
Addition: Add diethyl malonate and 1,2-dibromopropane.
-
Reaction: Heat the mixture to 80-90°C for 16-24 hours. Note: Monitoring by GC-MS is essential to ensure the intermediate mono-alkylated product is consumed.[1]
-
Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water and extract with MTBE (Methyl tert-butyl ether).[1]
-
Hydrolysis (Critical Step): The resulting diester is hydrolyzed using 20% NaOH.
Figure 2: Synthetic pathway via double alkylation.
Resolution & Desymmetrization (The "Senior Scientist" Insight)
Separating the enantiomers of the dicarboxylic acid by crystallization is inefficient. The modern "Application Scientist" approach utilizes Enzymatic Desymmetrization .[1]
The Concept
Because the molecule has a plane of symmetry through the diester group (prochiral C1), an enzyme can differentiate between the "pro-R" and "pro-S" ester groups based on the steric bulk of the C2-methyl group.
Protocol: Pig Liver Esterase (PLE) Hydrolysis
This method converts the symmetric diester into a chiral mono-ester.[1]
-
Substrate: Dimethyl 2-methylcyclopropane-1,1-dicarboxylate.
-
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1]
-
Buffer: 0.1 M Phosphate buffer (pH 7.0).
-
Procedure: Suspend the diester in buffer. Add enzyme. Maintain pH by automatic titration with NaOH.[1]
-
Result: The enzyme selectively hydrolyzes the ester group trans to the methyl group (typically), yielding the (1S, 2S)-mono-ester with high enantiomeric excess (>95% ee).[1]
Physical Characterization Data
The following data is critical for structural validation.
Predicted NMR Data (in DMSO-d6)
Note: The high-field shifts of the ring protons are diagnostic of the cyclopropane anisotropy.[1]
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.10 | Broad Singlet | 2H | Carboxylic Acids |
| CH-CH3 | 1.45 - 1.55 | Multiplet | 1H | C2 Methine |
| Ring CH (cis) | 1.15 - 1.25 | Doublet of Doublets | 1H | C3 Ring Proton |
| Ring CH (trans) | 0.85 - 0.95 | Doublet of Doublets | 1H | C3 Ring Proton |
| CH3 | 1.10 | Doublet (J=6.5 Hz) | 3H | Methyl Group |
Physicochemical Properties[1]
| Property | Value | Notes |
| pKa1 | ~2.1 | Stronger than acetic acid due to inductive effect of second COOH.[1] |
| pKa2 | ~6.2 | Weaker due to electrostatic repulsion of the dianion.[1] |
| Melting Point | 135 - 140°C | Decomposes (Decarboxylation) upon melting.[1] |
| Solubility | High in MeOH, EtOH | Poor in non-polar solvents (Hexane).[1] |
Applications in Drug Discovery[1][5]
Glutamate Receptor Ligands (mGluR)
Glutamate is a flexible molecule.[1] By incorporating the glutamate backbone into the 2-Me-CPDA scaffold, researchers lock the distance between the distal acid and the amine (in amino-acid derivatives).[1]
-
Mechanism: The rigid cyclopropane ring forces the substituents into specific regions of space, allowing mapping of the receptor's agonist/antagonist binding pockets.
ACC Deaminase Inhibitors
1-aminocyclopropane-1-carboxylic acid (ACC) is the precursor to ethylene in plants.[1]
-
Role of 2-Me-CPDA: It serves as a precursor to methylated ACC analogs.[1] These analogs are used to study the mechanism of ACC oxidase and ACC deaminase, enzymes critical for fruit ripening and plant stress responses.
References
-
Synthesis of Cyclopropane-1,1-dicarboxylic Acid
-
Enzymatic Desymmetrization
-
Structural Dynamics & Walsh Orbitals
-
Patent on Industrial Synthesis
Sources
- 1. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR [m.chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | C8H12O4 | CID 13416311 - PubChem [pubchem.ncbi.nlm.nih.gov]
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pKa values and ionization constants of 2-methylcyclopropane-1,1-dicarboxylic acid
The Ionization Dynamics of 2-Methylcyclopropane-1,1-Dicarboxylic Acid: A Technical Guide to pKa Values and Experimental Methodologies
Executive Summary
2-Methylcyclopropane-1,1-dicarboxylic acid is a highly strained, stereochemically rigid scaffold that serves as a critical building block in modern drug discovery and molecular diagnostics. Understanding its exact protonation states at physiological pH is paramount for optimizing drug-target interactions and designing hyperpolarized magnetic resonance imaging (MRI) sensors. This whitepaper provides an in-depth analysis of the molecule's ionization constants (pKa values), the structural causality behind its acidity, and a self-validating experimental framework for empirical determination.
Structural Determinants of Acidity
The ionization behavior of 2-methylcyclopropane-1,1-dicarboxylic acid is governed by three distinct stereoelectronic phenomena:
-
Cyclopropane Ring sp² Character (Walsh Orbitals): Unlike standard acyclic alkanes, the 60° internal bond angles of the cyclopropane ring force the C–C bonds to adopt higher p-character. Consequently, the exocyclic C–H and C–COOH bonds possess exceptionally high s-character (approximately sp² hybridized). This increased s-character draws electron density closer to the carbon nucleus, effectively increasing the electronegativity of the ring carbons and stabilizing the resulting carboxylate anion.
-
The Geminal Dicarboxylic Acid Effect: The localization of two carboxyl groups on a single carbon (C1) creates extreme spatial proximity. The first ionization event (
) is highly favored due to the strong electron-withdrawing inductive effect of the adjacent neutral –COOH group, coupled with the stabilization of the mono-anion via intramolecular hydrogen bonding. Conversely, the second ionization ( ) is severely suppressed because removing a second proton requires overcoming the intense electrostatic repulsion generated by the already existing negative charge. -
The 2-Methyl Perturbation (+I Effect): The addition of a methyl group at the C2 position introduces a weak inductive electron-donating effect (+I). This slightly increases the electron density on the cyclopropane ring, marginally destabilizing the carboxylate anions compared to the unsubstituted analog.
Fig 1. Stepwise ionization pathway and electrostatic barriers of the target molecule.
Quantitative pKa Profiling & Comparative Analysis
Because the exact empirical pKa values for the 2-methyl derivative are rarely isolated in standard databases, we must derive them using established linear free-energy relationships based on the unsubstituted baseline.
Baseline data shows that cyclopropane-1,1-dicarboxylic acid has a
| Compound | Source / Derivation | ||
| Cyclopropane-1,1-dicarboxylic acid | 1.82 | 7.39 | Empirical[1],[2] |
| Cyclopropanecarboxylic acid | 4.83 | N/A | Empirical[3] |
| 2-Methylcyclopropanecarboxylic acid | 4.88 | N/A | Empirical[4] |
| 2-Methylcyclopropane-1,1-dicarboxylic acid | ~1.87 | ~7.44 | Derived via +I perturbation |
Orthogonal Validation: Experimental Protocols
Relying on a single analytical method for a molecule with two tightly coupled ionizable groups can introduce regression errors due to overlapping buffer regions. To ensure scientific integrity, we employ a self-validating system combining macroscopic thermodynamic analysis (Potentiometry) with microscopic site-specific tracking (¹³C NMR).
Protocol A: High-Precision Potentiometric Titration
Causality: Potentiometry provides the bulk thermodynamic constants. We utilize a 0.1 M KCl background to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Sample Preparation: Dissolve 2.0 mM of 2-methylcyclopropane-1,1-dicarboxylic acid in 50 mL of 0.1 M KCl aqueous solution.
-
Environmental Control: Thermostat the titration vessel strictly at 25.0 ± 0.1 °C. Purge the system continuously with argon gas to prevent atmospheric CO₂ absorption, which would artificially lower the pH and skew the
calculation. -
Titration Execution: Using an automated micro-burette, titrate the solution with standardized 0.1 M KOH in 0.05 mL increments.
-
Data Regression: Export the pH vs. Volume data into a non-linear least-squares fitting software (e.g., Hyperquad) to extract the macroscopic
and values.
Protocol B: ¹³C NMR Chemical Shift pH Profiling
Causality: NMR tracks the exact protonation state of the carboxyl carbons. As the carboxyl group deprotonates, the electron density shifts, causing a distinct downfield migration in the ¹³C chemical shift.
-
Sample Preparation: Prepare a 10 mM solution of the analyte in a D₂O/H₂O (10:90 v/v) mixture containing 0.1 M KCl.
-
Iterative pH Adjustment: Divide the sample into 12 aliquots. Adjust the pH of each aliquot across a range of 1.0 to 10.0 using dilute DCl and NaOD.
-
Spectral Acquisition: Acquire ¹³C NMR spectra for each aliquot at 25 °C. Record the chemical shift (δ) of the C1 quaternary carbon and the two carbonyl carbons.
-
Curve Fitting: Plot δ against the measured pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to derive the microscopic pKa values, which must orthogonally match the potentiometric data.
Fig 2. Orthogonal experimental workflow for determining ionization constants.
Applications in Advanced Therapeutics and Diagnostics
Kinase Inhibitor Design (c-Met Modulators): The 2-methylcyclopropane-1,1-dicarboxylic acid scaffold is heavily utilized as a rigid, stereochemically defined building block in the synthesis of c-Met kinase inhibitors[5]. The geminal dicarboxylic acid allows for the construction of complex spiro-heterocycles or diamides, while the methyl group provides a specific steric vector to interact with the hydrophobic pockets of the kinase active site. Knowing that the molecule is fully ionized at physiological pH dictates its pharmacokinetic absorption profile.
Hyperpolarized ¹³C MRI pH Sensors:
Dicarboxylic acids containing cyclopropane rings exhibit a massive chemical shift migration between pH 6.5 and 7.4. Because the
References
1.[1] Title: cyclopropane-1,1-dicarboxylic acid - Physico-chemical Properties. Source: ChemBK. URL: [Link] 2.[3] Title: Cas 1759-53-1, Cyclopropanecarboxylic acid. Source: LookChem. URL:[Link] 3.[2] Title: Dicarboxylic acids as pH sensors for hyperpolarized 13C magnetic resonance spectroscopic imaging. Source: eScholarship.org. URL: [Link] 4.[4] Title: Cas 29555-02-0, 2-METHYLCYCLOPROPANECARBOXYLIC ACID. Source: LookChem. URL: [Link] 5.[5] Title: US8497284B2 - C-met modulators and method of use. Source: Google Patents. URL:
Sources
The Rigid Linker: History, Synthesis, and Application of 2-Methylcyclopropane-1,1-dicarboxylic Acid Derivatives
The following technical guide is structured to provide a comprehensive analysis of 2-methylcyclopropane-1,1-dicarboxylic acid derivatives, moving from their historical emergence in agrochemistry to their critical role in modern oncology drug discovery.
Executive Summary
2-Methylcyclopropane-1,1-dicarboxylic acid (2-Me-CPDC) is a specialized small-molecule scaffold characterized by a cyclopropane ring substituted with a methyl group and two geminal carboxylic acid moieties. Historically identified as a degradation product of pyrethroid insecticides (e.g., Permethrin), this scaffold has evolved into a high-value pharmacophore in medicinal chemistry. Its unique ability to lock molecular conformation via the "gem-dicarboxyl effect" and the rigid cyclopropyl core makes it an ideal linker for receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met (hepatocyte growth factor receptor).
This guide details the discovery trajectory, synthetic methodologies, and the structural biology driving the utility of 2-Me-CPDC in drug development.
Historical Discovery: From Soil Metabolite to Oncology Target
The history of 2-Me-CPDC is bifurcated into two distinct eras: the Agrochemical Era (1970s) and the Kinase Inhibitor Era (2000s-Present) .
The Agrochemical Origins (1970s)
The initial isolation of cyclopropane-1,1-dicarboxylic acid derivatives was not driven by human therapeutics but by environmental toxicology.
-
Context: The development of synthetic pyrethroids, such as Permethrin , revolutionized agriculture.
-
Discovery: Researchers tracking the metabolic fate of Permethrin in mammals and soil identified the cleavage of the ester linkage. The cyclopropane moiety, often carrying di-methyl or di-chloro vinyl groups, would degrade into various cyclopropane acids.
-
Significance: Early studies by Elliott et al. and toxicology reports (e.g., WHO/FAO evaluations) identified 2-methylcyclopropane-1,1-dicarboxylic acid as a stable metabolite. This established the chemical stability of the core ring system under physiological conditions, a trait later exploited in drug design.
The Synthetic Pivot (1985)
A pivotal moment in the specific synthesis of the 2-methyl derivative occurred with the work of J. E.[1][2][3][4][5] Baldwin et al. (Tetrahedron Lett.[1][2][3][4][5][6][7] 1985, 26, 481). While investigating the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC, the ethylene precursor in plants), Baldwin's group developed robust methods for accessing substituted cyclopropane-1,1-dicarboxylates. This provided the synthetic blueprint—using malonate alkylation strategies—that pharmaceutical chemists would later adopt.
The Kinase Renaissance (2000s)
In the early 2000s, the focus shifted to c-Met inhibitors . High-throughput screening and structure-activity relationship (SAR) studies by companies like Vertex Pharmaceuticals and GlaxoSmithKline identified that replacing flexible alkyl linkers with a rigid cyclopropane-1,1-dicarboxamide core significantly improved potency and metabolic stability. The 2-methyl substituent was found to further restrict conformational freedom, enhancing selectivity for the ATP-binding pocket of the kinase.
Chemical Architecture & The Gem-Dicarboxyl Effect
The utility of 2-Me-CPDC lies in its steric and electronic properties.
| Feature | Chemical Consequence | Pharmacological Benefit |
| Cyclopropane Ring | High ring strain (~27.5 kcal/mol); rigid geometry. | Locks the orientation of the two amide exits (in drug derivatives), preventing "floppy" binding modes that cost entropy. |
| Gem-1,1-Dicarboxyl | The Thorpe-Ingold (Gem-Dialkyl) effect. | Forces the two carbonyl groups into a specific angle (~120°), pre-organizing the molecule for receptor binding. |
| 2-Methyl Group | Introduces chirality and steric bulk. | Breaks symmetry, allowing for the targeting of specific chiral pockets in enzymes; prevents rotation of adjacent groups. |
Synthetic Methodologies
The synthesis of 2-Me-CPDC derivatives generally follows two primary routes: Malonate Alkylation (nucleophilic substitution) or Carbenoid Addition .
Protocol A: The Double Alkylation Strategy (Industry Standard)
This method relies on the reaction of a malonate diester with a 1,2-dihaloalkane or an activated alkene.
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for gem-dicarboxylcyclopropanes (e.g., Organic Syntheses, Vertex Patents).
Reagents:
-
Diethyl malonate (1.0 eq)[8]
-
1,2-Dibromopropane (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.5 eq)
-
Solvent: DMF or DMSO (Polar aprotic is essential for the double displacement)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with anhydrous
and DMF under an inert nitrogen atmosphere. -
Addition 1: Add diethyl malonate and TBAB. Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Alkylation: Add 1,2-dibromopropane dropwise over 1 hour. The reaction is exothermic; maintain temperature
. -
Cyclization: Heat the mixture to
for 12–16 hours. The first displacement forms the alkyl-malonate; the second (intramolecular) displacement closes the cyclopropane ring. -
Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with ethyl acetate (
). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via vacuum distillation (b.p. approx 100-110°C at 10 mmHg) to isolate Diethyl 2-methylcyclopropane-1,1-dicarboxylate . -
Hydrolysis (Optional): To obtain the free acid, treat the ester with
(aq) in methanol at reflux for 4 hours, followed by acidification with .
Protocol B: The Vinyl-Cyclopropane Reduction Route
An alternative high-yield industrial route involves synthesizing the vinyl analog first, then reducing it.
-
Condensation: React Diethyl malonate with trans-1,4-dibromo-2-butene (PTC conditions)
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate . -
Reduction: Catalytic hydrogenation (
, Pd/C) of the vinyl group Diethyl 2-ethylcyclopropane-1,1-dicarboxylate .-
Note: To get the 2-methyl derivative specifically, one would use 1,3-dibromobutane in the initial alkylation or start with 1,2-dibromopropane as in Method A.
-
Pharmacological Application: c-Met Kinase Inhibitors[1][5]
The most prominent application of this scaffold is in the synthesis of Foretnib -like analogues and other Type II c-Met inhibitors.
Mechanism of Action
In these drugs, the cyclopropane-1,1-dicarboxamide motif serves as a central connector:
-
Side A (Amide 1): Connects to a quinoline or quinazoline ring (the "Hinge Binder") which occupies the ATP binding site.
-
Side B (Amide 2): Connects to a hydrophobic moiety (often a fluorophenyl group) that extends into the allosteric "back pocket" of the kinase.
The 2-methylcyclopropane core ensures that these two domains are held at the precise angle required to inhibit the kinase in its inactive (DFG-out) conformation.
Visualization of the Synthetic & Biological Workflow
Figure 1: Synthetic workflow from raw materials to bioactive kinase inhibitors.[1][3][4][5][7]
Future Outlook
The 2-methylcyclopropane-1,1-dicarboxylic acid scaffold remains a "privileged structure" in medicinal chemistry. Current research trends indicate:
-
Chiral Resolution: Increasing focus on isolating specific enantiomers of the 2-methyl derivative, as the (1R, 2R) vs (1S, 2S) configurations can have vastly different binding affinities.
-
Bioisosteres: Exploration of replacing the carboxylic acids with tetrazoles or boronic acids while maintaining the cyclopropane core.
-
PROTACs: Use of the dicarboxylic acid as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) to maintain spatial separation between E3 ligase ligands and target proteins.
References
-
Baldwin, J. E., Adlington, R. M., & Rawlings, B. J. (1985).[1][2][3][4][5] Biosynthesis of 1-aminocyclopropane-1-carboxylic acid. Tetrahedron Letters, 26(4), 481–484. Link
-
Elliott, M., Janes, N. F., & Potter, C. (1978). The Future of Pyrethroids in Insect Control. Annual Review of Entomology, 23, 443-469. Link
-
Bannen, L. C., et al. (2005).[3] c-Met Modulators and Method of Use. World Intellectual Property Organization, WO2005030140A2.[3] (Vertex Pharmaceuticals). Link
-
Kierstead, R. W., Linstead, R. P., & Weedon, B. C. L. (1952). Anodic Syntheses. Part VI. Chain Extension of Fatty Acids. Journal of the Chemical Society, 3610-3621.[9] (Early reference on cyclopropane dicarboxylate synthesis). Link
-
Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic Acid.[1][3][4][5][6][7][10] Organic Syntheses, 60, 66. Link
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Methodological & Application
synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid from malonate derivatives
An Application Note and Protocol for the Synthesis of 2-Methylcyclopropane-1,1-dicarboxylic Acid from Malonate Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence starting from diethyl malonate and 1,2-dibromopropane. The methodology is grounded in the classical malonic ester synthesis pathway, involving a base-mediated cyclopropanation followed by ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical process considerations to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
The cyclopropane ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique conformational rigidity and electronic properties often impart enhanced metabolic stability, improved binding affinity, and novel biological activities to parent molecules. 2-Methylcyclopropane-1,1-dicarboxylic acid, as a gem-disubstituted cyclopropane derivative, serves as a versatile synthetic intermediate, enabling the introduction of this strained three-membered ring with defined stereochemistry and multiple points for further functionalization.
The synthesis described herein follows a well-established and reliable chemical logic: the double alkylation of an active methylene compound.[2][3] This approach leverages the acidity of the α-protons in diethyl malonate, which can be sequentially removed by a strong base to create a potent nucleophile. This nucleophile then engages in a tandem SN2 reaction with a 1,2-dihaloalkane to forge the cyclopropane ring. While modern techniques such as photoredox and electrocatalytic cyclopropanations are emerging, the classical malonate-based approach remains a cost-effective, scalable, and highly predictable method for accessing these important structures.[4][5]
Overall Synthetic Strategy and Mechanism
The synthesis is achieved in two primary stages:
-
Cyclopropanation: Formation of diethyl 2-methylcyclopropane-1,1-dicarboxylate via the reaction of diethyl malonate and 1,2-dibromopropane.
-
Hydrolysis: Saponification of the intermediate diester to yield the target 2-methylcyclopropane-1,1-dicarboxylic acid.
Mechanistic Pathway
The core of this synthesis is a base-catalyzed intramolecular cyclization. The mechanism proceeds as follows:
-
Enolate Formation (I): A strong base, sodium ethoxide (NaOEt), deprotonates diethyl malonate at the α-carbon. This is a favorable acid-base reaction as the resulting enolate is stabilized by resonance across the two adjacent carbonyl groups.[6]
-
First Alkylation (II): The nucleophilic enolate attacks one of the electrophilic carbons of 1,2-dibromopropane in an SN2 reaction, displacing the first bromide ion and forming a new carbon-carbon bond.
-
Enolate Formation (III): The resulting intermediate still possesses an acidic α-proton. A second equivalent of base removes this proton, generating a new enolate.
-
Intramolecular Cyclization (IV): The newly formed carbanion undergoes an intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom. This 3-exo-tet cyclization is rapid and forms the stable cyclopropane ring.[2][7]
-
Saponification & Acidification (V): The diester is hydrolyzed under basic conditions (e.g., NaOH) to the disodium carboxylate salt. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate groups to yield the final dicarboxylic acid product.
Caption: Figure 1: Reaction Mechanism for 2-Methylcyclopropane-1,1-dicarboxylic Acid Synthesis
Experimental Protocols
Part A: Synthesis of Diethyl 2-methylcyclopropane-1,1-dicarboxylate
This protocol details the formation of the cyclopropane ring. The key to success is the careful control of reaction temperature and the use of anhydrous reagents to prevent unwanted side reactions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Sodium | Na | 22.99 | 4.6 g | 0.20 | Cut into small pieces |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Anhydrous |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (14.2 mL) | 0.10 | Reagent grade, dry |
| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 22.2 g (12.1 mL) | 0.11 | Reagent grade |
Protocol
-
Preparation of Sodium Ethoxide:
-
CAUSALITY: Sodium ethoxide is prepared in situ to ensure it is fresh and anhydrous, maximizing its reactivity as a base.
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 100 mL of absolute ethanol.
-
Carefully add 4.6 g (0.20 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. The reaction is exothermic and produces flammable hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.
-
Once all the sodium has dissolved, cool the resulting clear, colorless sodium ethoxide solution to room temperature.
-
-
Enolate Formation and Alkylation:
-
CAUSALITY: Diethyl malonate is added dropwise to the base to ensure complete deprotonation before the alkylating agent is introduced, minimizing self-condensation or reaction of the base with the dibromide.
-
Slowly add 16.0 g (0.10 mol) of diethyl malonate to the sodium ethoxide solution with stirring. A slight exotherm may be observed.
-
After the addition is complete, add 22.2 g (0.11 mol) of 1,2-dibromopropane dropwise over 30 minutes.
-
Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction mixture will become cloudy as sodium bromide precipitates.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings. Remove the bulk of the ethanol and ether via rotary evaporation.
-
Pour the remaining residue into ~150 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield diethyl 2-methylcyclopropane-1,1-dicarboxylate as a colorless oil.
-
Expected Outcome:
-
Yield: 65-75%
-
Boiling Point: Approx. 110-115 °C at 15 mmHg (literature values may vary).
Part B: Hydrolysis to 2-methylcyclopropane-1,1-dicarboxylic Acid
This protocol describes the saponification of the diester to the target diacid. Complete hydrolysis is crucial and is driven by heating in a strong aqueous base.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Diethyl 2-methylcyclopropane-1,1-dicarboxylate | C₁₀H₁₆O₄ | 200.23 | 10.0 g | 0.05 | From Part A |
| Sodium Hydroxide | NaOH | 40.00 | 6.0 g | 0.15 | Pellets or flakes |
| Water | H₂O | 18.02 | 60 mL | - | Deionized |
| Concentrated HCl | HCl | 36.46 | ~15 mL | - | Approx. 37% w/w |
Protocol
-
Saponification:
-
CAUSALITY: A stoichiometric excess of NaOH is used to ensure the hydrolysis reaction goes to completion, driving the equilibrium towards the carboxylate salt.
-
In a 250 mL round-bottom flask, dissolve 6.0 g (0.15 mol) of sodium hydroxide in 60 mL of water.
-
Add 10.0 g (0.05 mol) of diethyl 2-methylcyclopropane-1,1-dicarboxylate and a stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours. The initial two-phase mixture should become a single homogeneous solution as the ester is consumed and the water-soluble sodium salt is formed.
-
-
Acidification and Isolation:
-
CAUSALITY: The reaction mixture is cooled before acidification to control the exotherm and prevent potential side reactions. Acidification protonates the water-soluble carboxylate salt, causing the less soluble dicarboxylic acid to precipitate.
-
Cool the clear solution in an ice-water bath to below 10 °C.
-
Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH < 2, check with litmus or pH paper). A white precipitate of the dicarboxylic acid will form.
-
Cool the mixture for an additional 30 minutes in the ice bath to maximize crystallization.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of ice-cold water.
-
-
Purification:
-
Air-dry the crude product. For higher purity, the solid can be recrystallized from a minimal amount of hot water or an ethyl acetate/hexane solvent system.
-
Dry the purified crystals in a vacuum oven at 40-50 °C.
-
Expected Outcome:
-
Yield: 85-95%
-
Melting Point: Approx. 140-142 °C.
-
Appearance: White crystalline solid.
Overall Experimental Workflow
The entire process from starting materials to the final product is summarized in the workflow diagram below. Each stage includes critical inputs and outputs, providing a high-level overview for planning and execution.
Caption: Figure 2: Overall Experimental Workflow
Troubleshooting and Key Insights
-
Issue: Low yield in Part A; recovery of starting materials.
-
Probable Cause: Ineffective base or wet reagents. The formation of sodium ethoxide is moisture-sensitive. Ensure absolute ethanol is used and sodium metal is not overly oxidized.
-
Solution: Use freshly opened anhydrous solvents. Ensure all glassware is oven-dried before use.
-
-
Issue: Formation of a viscous polymer in Part A instead of the desired product.
-
Probable Cause: Intermolecular side reactions can dominate if the intramolecular cyclization is not efficient. This can be caused by incorrect stoichiometry or temperature.
-
Solution: Ensure slow, dropwise addition of the 1,2-dibromopropane. Do not allow the reaction to overheat excessively during reflux.
-
-
Issue: Incomplete hydrolysis in Part B (oily residue remains after acidification).
-
Probable Cause: Insufficient reaction time or insufficient base. Steric hindrance around the ester groups can slow the rate of saponification.
-
Solution: Increase the reflux time to 6-8 hours. Ensure at least 3 equivalents of NaOH are used. Confirm the mixture is homogeneous before proceeding to acidification.
-
-
Expert Insight on Decarboxylation: Geminal dicarboxylic acids, such as the final product, are susceptible to decarboxylation upon strong heating (typically >150-160 °C), which results in the loss of one carboxyl group as CO₂.[8][9] Therefore, avoid excessive temperatures during drying. This property can also be exploited if the corresponding monocarboxylic acid is the desired final product.
References
- Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds - PMC. (n.d.). National Center for Biotechnology Information.
- What is a gem decarboxylic acid | Filo. (2025, February 24). Filo.
- Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (2025, June 18). Testbook.
- Electrocatalytic Cyclopropanation of Active Methylene Compounds - Journal of Electrochemistry. (n.d.). Journal of Electrochemistry.
- Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry.
- Decarboxylation Mechanisms and Examples | PDF | Carboxylic Acid - Scribd. (n.d.). Scribd.
- Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Photosensitized Dioxygen Enables Intermolecular Cyclopropanation of Alkenes Directly with Active Methylene Compounds | ChemRxiv. (n.d.). ChemRxiv.
- (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.) - YouTube. (2017, December 27). YouTube.
- Mechanism of cyclopropane ring formation from malonate ester - Chemistry Stack Exchange. (2025, April 28). Chemistry Stack Exchange.
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - ResearchGate. (n.d.). ResearchGate.
- "Electrocatalytic Cyclopropanation of Active Methylene Compounds" by Liang-Hua Jie and Hai-Chao Xu - Journal of Electrochemistry. (2023, May 11). Journal of Electrochemistry.
- Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Patsnap Eureka.
- Introduction to malonic ester synthesis mechanism - Benchchem. (n.d.). Benchchem.
- Application Notes and Protocols: Utilizing 1,2-Dichloroalkanes in Cyclopropanation Reactions - Benchchem. (n.d.). Benchchem.
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry.
Sources
- 1. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Electrocatalytic Cyclopropanation of Active Methylene Compounds" by Liang-Hua Jie and Hai-Chao Xu [jelectrochem.xmu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Esterification of 2-Methylcyclopropane-1,1-dicarboxylic Acid
These comprehensive application notes provide detailed protocols for the esterification of 2-methylcyclopropane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique structural features of this substrate, including the sterically demanding cyclopropane ring and the gem-dicarboxylic acid motif, necessitate careful consideration of reaction conditions to achieve high yields and purity. This guide offers field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Methylcyclopropane-1,1-dicarboxylate Esters
Esters of 2-methylcyclopropane-1,1-dicarboxylic acid are crucial intermediates in the synthesis of complex molecules. The cyclopropane ring provides conformational rigidity, a feature often exploited in drug design to lock a molecule into a bioactive conformation. The gem-dicarboxylate functionality offers multiple points for further chemical elaboration. The successful and selective esterification of one or both carboxylic acid groups is a critical step in harnessing the synthetic potential of this versatile scaffold.
Protocol 1: Fischer-Speier Esterification for Di-ester Synthesis
The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly well-suited for producing diesters from dicarboxylic acids when the alcohol can be used in excess.[1][2] This method relies on driving the reaction equilibrium toward the product by using a large excess of the alcohol, which also serves as the solvent, and often by the removal of water.[1][3]
Causality of Experimental Choices:
-
Acid Catalyst: A strong protic acid like sulfuric acid or a solid acid catalyst like p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][4]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[1][3]
-
Reflux Conditions: The reaction is typically heated to reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Water Removal (Optional but Recommended): While not always necessary when using a large excess of a simple alcohol, for more complex or sterically hindered alcohols, the removal of the water byproduct, for instance with a Dean-Stark apparatus, can further drive the equilibrium to completion.[1]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methylcyclopropane-1,1-dicarboxylic acid (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in a large excess to act as the solvent (e.g., 10-20 mL per gram of diacid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure diester.
| Parameter | Condition | Rationale |
| Substrate | 2-Methylcyclopropane-1,1-dicarboxylic acid | Starting material |
| Reagent | Methanol or Ethanol | Acts as both reactant and solvent |
| Catalyst | H₂SO₄ or p-TsOH | Protonates the carbonyl to activate it |
| Temperature | Reflux | Provides activation energy |
| Reaction Time | 4-12 hours | Time to reach equilibrium |
| Typical Yield | 80-95% | Dependent on alcohol and conditions |
Protocol 2: Diazomethane-Mediated Esterification for Methyl Esters
Diazomethane is a highly efficient reagent for the synthesis of methyl esters from carboxylic acids.[5] The reaction is rapid, proceeds at room temperature, and the only byproduct is nitrogen gas, which simplifies purification.[6] However, diazomethane is both toxic and potentially explosive, requiring specialized equipment and handling procedures.[5]
Causality of Experimental Choices:
-
Diazomethane (CH₂N₂): Acts as a source of a methylene group. The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a methyldiazonium ion and a carboxylate.[5][7] The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, displacing nitrogen gas.[7]
-
Ethereal Solution: Diazomethane is typically prepared and used as a solution in a non-protic solvent like diethyl ether to minimize side reactions and for safer handling.
-
Room Temperature: The reaction is highly favorable and proceeds rapidly at ambient temperature, avoiding the need for heating.
Experimental Workflow: Diazomethane Esterification
Caption: Workflow for Diazomethane-Mediated Esterification.
Step-by-Step Protocol:
Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including specialized glassware with flame-polished joints.
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a Diazald® precursor).
-
Reaction Setup: Dissolve 2-methylcyclopropane-1,1-dicarboxylic acid (1.0 eq) in a suitable solvent such as diethyl ether or a mixture of ether and methanol in a reaction flask.
-
Reaction: Cool the solution of the diacid to 0°C. Add the ethereal diazomethane solution dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will evolve during the addition.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Work-up:
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the solution under reduced pressure.
-
-
Purification: The resulting dimethyl ester is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Substrate | 2-Methylcyclopropane-1,1-dicarboxylic acid | Starting material |
| Reagent | Diazomethane (in ether) | Methylating agent |
| Temperature | 0°C to Room Temperature | High reactivity allows for mild conditions |
| Reaction Time | < 1 hour | Rapid reaction |
| Typical Yield | >95% | Highly efficient and clean reaction |
Alternative Protocols for Sterically Hindered or Sensitive Substrates
In cases where the substrate is sensitive to strong acids or sterically hindered, alternative methods may be more suitable.
-
DCC/DMAP Coupling (Steglich Esterification): For the synthesis of esters with more complex or sterically hindered alcohols, dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method.[8] This reaction proceeds under mild, neutral conditions. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed by filtration.
-
Trimethylsilyldiazomethane: As a safer alternative to diazomethane, trimethylsilyldiazomethane (TMS-diazomethane) can be used for the synthesis of methyl esters. It is a stable liquid that can be purchased commercially. The reaction with carboxylic acids is typically slower than with diazomethane and often requires the presence of methanol.[7]
Conclusion
The esterification of 2-methylcyclopropane-1,1-dicarboxylic acid can be successfully achieved through several established protocols. The choice of method depends on the desired ester, the scale of the reaction, and the available equipment. Fischer-Speier esterification is a robust and scalable method for simple dialkyl esters, while diazomethane offers a rapid and high-yielding route to dimethyl esters, albeit with significant safety considerations. For more challenging substrates, methods like Steglich esterification provide mild and effective alternatives. Careful consideration of the principles outlined in these notes will enable researchers to select and execute the most appropriate protocol for their specific synthetic goals.
References
-
Diazomethane (CH2N2) - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Esterification of carboxylic acids with N3‐substituted... - ResearchGate. (n.d.). Retrieved from [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (n.d.). Retrieved from [Link]
- US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents. (n.d.).
-
Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. (n.d.). Retrieved from [Link]
-
2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid and... - ResearchGate. (n.d.). Retrieved from [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. (n.d.). Retrieved from [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (n.d.). Retrieved from [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
- US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents. (n.d.).
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer Esterification - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation | ChemRxiv. (2020, June 2). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
(1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem. (n.d.). Retrieved from [Link]
- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents. (n.d.).
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. (n.d.).
-
An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block | Bentham Science. (n.d.). Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
using 2-methylcyclopropane-1,1-dicarboxylic acid as a building block in peptide synthesis
Executive Summary
The incorporation of conformationally constrained amino acids (CCAAs) is a pivotal strategy in modern peptidomimetic drug design. 2-Methylcyclopropane-1,1-dicarboxylic acid serves as a versatile prochiral scaffold for synthesizing 2-methyl-1-aminocyclopropane-1-carboxylic acid (2-Me-ACC) . This quaternary
This guide details the strategic conversion of this dicarboxylic acid into a synthesis-ready Fmoc-building block and provides optimized protocols for its difficult incorporation into peptide sequences.
The Molecule: Properties & Structural Utility
Chemical Profile[1][2][3][4]
-
IUPAC Name: 2-methylcyclopropane-1,1-dicarboxylic acid[1]
-
Role: Prochiral precursor to quaternary amino acids; peptidomimetic linker.
-
Key Feature: The cyclopropane ring introduces rigid geometric constraints (
angles) and locks the backbone dihedral angles ( ) when converted to an amino acid.
Conformational Impact
Unlike flexible residues (e.g., Gly, Ala), the 2-Me-ACC derivative derived from this building block forces the peptide backbone into a narrow region of the Ramachandran plot.
-
-Helix /
-Helix Promotion: The steric bulk of the methyl group and the ring strain favor helical folding. -
Metabolic Stability: The quaternary center at the
-carbon prevents abstraction of the -proton, rendering the residue resistant to racemization and degradation by standard proteases.
Synthesis of the Fmoc-Building Block (The "Make")
Direct use of the dicarboxylic acid in peptide synthesis is rare; its primary value lies in its conversion to the Fmoc-protected amino acid Fmoc-2-Me-ACC-OH . This process requires desymmetrization (to establish stereochemistry) and Curtius rearrangement (to install the amine).
Workflow Visualization
Figure 1: Synthetic pathway from the dicarboxylic acid precursor to the Fmoc-protected amino acid.
Protocol A: Chemo-Enzymatic Synthesis of Fmoc-2-Me-ACC-OH
Note: This protocol assumes starting from the dimethyl ester.
Step 1: Desymmetrization
To obtain the biologically relevant enantiomer (typically
-
Substrate: Suspend dimethyl 2-methylcyclopropane-1,1-dicarboxylate (10 mmol) in phosphate buffer (pH 7.2).
-
Enzyme: Add Pig Liver Esterase (PLE, 100 units/mmol).
-
Reaction: Stir at 25°C. Monitor pH and maintain at 7.2 using 1M NaOH (pH-stat).
-
Termination: When 1.0 equivalent of NaOH is consumed (indicating mono-hydrolysis), extract the unreacted diester with diethyl ether.
-
Isolation: Acidify the aqueous phase to pH 2 with 1M HCl and extract the chiral mono-ester with ethyl acetate.
Step 2: Curtius Rearrangement & Protection
-
Activation: Dissolve the mono-ester (5 mmol) in dry Toluene. Add triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of
gas indicates formation of the isocyanate. -
Trapping: Add 9-Fluorenylmethanol (Fmoc-OH, 1.2 eq) and catalytic dibutyltin dilaurate (DBTL).
-
Reaction: Reflux for 4–6 hours.
-
Hydrolysis: Cool to room temperature. Treat with LiOH (2 eq) in THF/H2O to hydrolyze the remaining methyl ester to the free acid.
-
Purification: Acidify and extract. Purify via flash chromatography to yield Fmoc-2-Me-ACC-OH .
Peptide Assembly (The "Use")
Incorporating 2-Me-ACC into a peptide chain is challenging due to the tetrasubstituted
Protocol B: Optimized Coupling Strategy
Critical Rule: Standard carbodiimides (DIC/HOBt) are often insufficient. Use Phosphonium or Uronium salts with extended reaction times.[2]
Reagents of Choice
| Reagent | Efficiency | Recommended Use |
| HATU | High | Standard for hindered couplings. Use with HOAt. |
| PyAOP | Very High | Preferred if HATU fails; avoids guanidinylation side-reactions. |
| TFFH | Extreme | Generates Acid Fluorides.[3] Use for "impossible" couplings. |
Step-by-Step Coupling Protocol (Solid Phase)
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Pre-Activation (30 sec):
-
Amino Acid: 4.0 equivalents of Fmoc-2-Me-ACC-OH.
-
Coupling Agent: 3.9 equivalents of HATU .[2]
-
Base: 8.0 equivalents of DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.
-
-
Coupling:
-
Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to confirm completion. Kaiser test may yield false negatives due to steric shielding.
Decision Tree for Coupling Conditions
Figure 2: Logic flow for selecting coupling conditions based on steric hindrance.
References
-
Synthesis of ACC Derivatives
- Title: "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid."
- Source: European Journal of Organic Chemistry.
-
URL:[Link]
-
Desymmetrization Strategies
- Title: "Catalytic Enantioselective Desymmetrization of meso-Cyclopropane-Fused Cyclohexene-1,4-diones."
- Source: Thieme Connect.
-
URL:[Link]
- Coupling Hindered Amino Acids: Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Source: Bachem Technical Guides.
- Acid Fluoride Protocol (TFFH): Title: "TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) in Peptide Synthesis." Source: Merck / Sigma-Aldrich.
Sources
catalytic cyclopropanation methods for producing 2-methylcyclopropane-1,1-dicarboxylic acid
An Application Guide to Catalytic Cyclopropanation: Synthesis of 2-Methylcyclopropane-1,1-dicarboxylic Acid
Abstract
2-Methylcyclopropane-1,1-dicarboxylic acid is a conformationally restricted scaffold of significant interest in medicinal chemistry and materials science. Its rigid three-membered ring allows for precise positioning of functional groups in three-dimensional space, making it a valuable building block for designing novel therapeutics and molecular probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary catalytic methodologies for its synthesis. We will delve into the mechanistic underpinnings of transition metal-catalyzed and organocatalytic cyclopropanation, offering detailed, field-tested protocols and explaining the causal relationships behind experimental design choices to ensure reproducibility and optimization.
Introduction: The Strategic Importance of the Cyclopropane Motif
The cyclopropane ring, despite its inherent strain energy of approximately 29.0 kcal/mol, is a recurring motif in numerous natural products and pharmaceuticals.[1][2] This strain energy does not simply render the molecule reactive but also imparts unique stereoelectronic properties that can be exploited in molecular design. The synthesis of substituted cyclopropanes, particularly those with multiple stereocenters like 2-methylcyclopropane-1,1-dicarboxylic acid, requires precise control over bond formation. Catalytic cyclopropanation, involving the reaction of a carbene or carbenoid species with an alkene, stands as the most powerful and versatile strategy for constructing this three-membered ring system.[3][4]
This guide focuses on the practical application of modern catalytic methods for the synthesis of the title compound, primarily through the reaction of a dicarbalkoxycarbene with propene, followed by hydrolysis. We will explore catalyst systems based on rhodium, copper, and iron, as well as a metal-free organocatalytic alternative.
Retrosynthetic Strategy and Mechanistic Overview
The most direct and convergent approach to the 2-methylcyclopropane-1,1-dicarboxylate core involves the catalytic [2+1] cycloaddition of a carbene equivalent to an alkene.
Caption: Retrosynthetic analysis of the target molecule.
The core of this strategy is the generation of a reactive metal-carbene intermediate from a diazo compound, typically diethyl diazomalonate, in the presence of a transition metal catalyst.[3][5] This electrophilic carbene is then transferred to the alkene (propene). The mechanism, while nuanced for each metal, generally follows a concerted pathway where the stereochemistry of the alkene is retained.[5]
Transition Metal-Catalyzed (TMC) Methodologies
The decomposition of diazo compounds using transition metals is a cornerstone of cyclopropane synthesis.[6] The choice of metal and its ligand sphere is paramount, as it dictates reaction efficiency, selectivity, and, crucially, stereochemical outcome.
Rhodium-Catalyzed Cyclopropanation: The Workhorse
Dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate (Rh₂(OAc)₄), are exceptionally effective catalysts for this transformation.[7] They readily react with diazo compounds to form a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene.[5]
Causality in Protocol Design:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent potential side reactions of the catalyst or intermediates with oxygen.
-
Slow Addition of Diazo Compound: A key challenge in using diazo compounds is their propensity to dimerize, forming diethyl fumarate and maleate, which reduces the yield of the desired cyclopropane.[8] This side reaction is second-order with respect to the diazo compound concentration. Therefore, slow addition of the diazomalonate solution via a syringe pump is critical to maintain a very low stationary concentration, ensuring the carbene preferentially reacts with the alkene (present in excess) over another diazo molecule.[8]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.[7]
Caption: General catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Copper-Catalyzed Asymmetric Cyclopropanation
Copper catalysts, particularly those coordinated with chiral ligands like bis(oxazolines) (BOX), are premier tools for enantioselective cyclopropanation.[7][8] The chiral ligand creates a C₂-symmetric environment around the copper center. This chiral pocket dictates the trajectory of the incoming alkene, forcing it to approach the metal-carbene from one of its two enantiotopic faces, thereby leading to the preferential formation of one enantiomer of the cyclopropane product.[9]
Causality in Protocol Design:
-
Ligand Choice: The steric and electronic properties of the chiral ligand are the primary determinants of enantioselectivity. Bulky substituents on the oxazoline rings often enhance facial discrimination.
-
Temperature: Asymmetric cyclopropanations are frequently conducted at lower temperatures (e.g., 0 °C to -20 °C).[8] This enhances selectivity by widening the small energy difference between the diastereomeric transition states that lead to the two enantiomers.
Iron-Catalyzed Cyclopropanation: An Economical Alternative
Iron-based catalysts, such as iron(II) porphyrin complexes, have emerged as cost-effective and environmentally benign alternatives to noble metal catalysts.[2][10] Iron catalysts can operate through multiple mechanistic pathways. While a concerted mechanism is often proposed, some iron-catalyzed cyclopropanations proceed via a stepwise radical mechanism, which can influence stereoselectivity.[2][11] The development of chiral iron-porphyrin systems has enabled highly enantioselective radical cyclopropanations.[11]
Causality in Protocol Design:
-
In Situ Diazo Generation: To circumvent the hazards associated with handling diazo compounds, protocols often employ the in situ generation of the diazo reagent from more stable precursors like N-nosylhydrazones. This approach maintains a low concentration of the reactive species, enhancing safety and often improving yields.
Organocatalytic Cyclopropanation: A Metal-Free Strategy
An alternative to transition metal catalysis is the use of small organic molecules as catalysts. For cyclopropane synthesis, chiral secondary amines, such as diphenylprolinol silyl ethers, are highly effective.[12] This method typically involves a cascade Michael-initiated ring closure (MIRC).[4][13]
Mechanism: The chiral amine catalyst reacts with an α,β-unsaturated aldehyde (e.g., crotonaldehyde) to form a transient, nucleophilic enamine. This enamine attacks an electrophilic bromine source (e.g., diethyl bromomalonate) in a Michael addition. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the malonate enolate displacing the bromide to close the three-membered ring. The catalyst is then regenerated upon hydrolysis. This powerful cascade reaction forms two C-C bonds and two stereocenters in a single, highly controlled operation.[12]
Caption: Organocatalytic Michael-Initiated Ring Closure (MIRC) pathway.
Comparative Data Summary
The following table provides a comparative overview of the different catalytic methods. Note that yields and selectivities are highly substrate-dependent, and these values represent typical outcomes for analogous systems.
| Methodology | Typical Catalyst | Carbene/Reagent Source | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages |
| Rhodium-Catalyzed | Rh₂(OAc)₄ | Diethyl Diazomalonate | 70-95% | N/A for propene | N/A (Achiral) | High efficiency, broad scope[7] |
| Asymmetric Rhodium | Rh₂(S-DOSP)₄ | Aryl/Vinyl Diazoacetates | 60-90% | >97:3 | up to 98% | High enantioselectivity[5][14] |
| Asymmetric Copper | Cu(I)-BOX complex | Diazomalonates | 75-95% | >95:5 | 90-99% | Excellent enantiocontrol, accessible ligands[9] |
| Iron-Catalyzed | Fe(Porphyrin)Cl | Tosylhydrazones (in situ) | 60-85% | High trans-selectivity | up to 99% (with chiral porphyrins) | Economical, low toxicity, radical pathways[10][11] |
| Organocatalytic MIRC | Diphenylprolinol ether | Bromomalonates | 80-95% | >20:1 | 90-99% | Metal-free, operational simplicity, high stereo-control[7][12] |
Experimental Protocols
Sources
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. communities.springernature.com [communities.springernature.com]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Decarboxylation of 2-Methylcyclopropane-1,1-dicarboxylic Acid
Abstract
Substituted cyclopropanes are privileged structural motifs in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. This guide provides a detailed examination of the selective decarboxylation of 2-methylcyclopropane-1,1-dicarboxylic acid to yield either the cis or trans isomer of 2-methylcyclopropanecarboxylic acid. We explore the underlying mechanistic principles that govern stereoselectivity and provide comprehensive, step-by-step protocols for researchers aiming to control the stereochemical outcome of this critical transformation.
Introduction: The Significance of Stereoisomeric Purity
The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties to molecules.[1] It is often used as a stable, non-metabolizable bioisostere for phenyl rings or gem-dimethyl groups in drug design. The relative orientation of substituents on the cyclopropane ring—cis (on the same face) versus trans (on opposite faces)—can lead to dramatically different pharmacological profiles. For instance, cis-2-methylcyclopropanecarboxylic acid is a known component of Curacin A, a potent anticancer agent, highlighting the need for precise stereochemical control in its synthesis.[2]
The decarboxylation of a gem-dicarboxylic acid, a common final step in malonic ester-type syntheses, offers a direct route to the desired monosubstituted carboxylic acid.[3][4] However, controlling the stereochemical fate of the remaining carboxyl group relative to the existing methyl substituent is a significant synthetic challenge. This document provides the theoretical framework and practical protocols to selectively achieve either the thermodynamically favored trans product or the kinetically accessible cis product.
Mechanistic Rationale for Stereoselectivity
The thermal decarboxylation of β-dicarboxylic acids, such as substituted malonic acids, proceeds through a concerted, six-membered cyclic transition state, resulting in an enol intermediate that subsequently tautomerizes to the final carboxylic acid.[5] The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states.
In the case of 2-methylcyclopropane-1,1-dicarboxylic acid, two primary transition states can be envisioned:
-
Transition State A (TS-A): Leads to the trans product. In this conformation, the methyl group and the carboxyl group that will remain are positioned on opposite sides of the ring, minimizing steric repulsion. This is the lower-energy, more stable transition state.
-
Transition State B (TS-B): Leads to the cis product. Here, the methyl group and the remaining carboxyl group are on the same side, resulting in greater steric hindrance and a higher-energy transition state.
Therefore, reactions conducted under conditions that allow for thermodynamic equilibrium (e.g., high temperatures, long reaction times) will predominantly yield the trans isomer. Conversely, achieving the cis isomer requires exploiting conditions that favor the kinetically controlled pathway.
Figure 1: Reaction pathways for the selective decarboxylation of 2-methylcyclopropane-1,1-dicarboxylic acid.
Experimental Protocols
The following protocols outline methods for the selective synthesis of trans- and cis-2-methylcyclopropanecarboxylic acid. The starting material, 2-methylcyclopropane-1,1-dicarboxylic acid, can be synthesized via the reaction of diethyl malonate with 1,2-dibromopropane followed by saponification, a variation of established procedures for cyclopropane-1,1-dicarboxylic acid.[6]
Protocol 1: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid (Thermodynamic Control)
This protocol utilizes high-temperature thermal decarboxylation to favor the formation of the more stable trans isomer. The product is distilled under vacuum as it forms to prevent decomposition at the required high temperatures.[7]
Materials:
-
2-methylcyclopropane-1,1-dicarboxylic acid
-
Heating mantle or oil bath
-
Claisen flask (50 mL)
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus using the Claisen flask, short-path distillation head, condenser, and receiving flask. Ensure all glass joints are properly sealed for vacuum application.
-
Charge the Flask: Place 10.0 g of dry 2-methylcyclopropane-1,1-dicarboxylic acid into the Claisen flask.
-
Initiate Decarboxylation: Begin heating the flask. The solid will melt, and the evolution of carbon dioxide (CO₂) will commence as the temperature rises above 150 °C.
-
Distillation: Gradually increase the temperature to 170-190 °C. Apply a moderate vacuum (e.g., 20-30 mmHg). The product, trans-2-methylcyclopropanecarboxylic acid, will distill from the reaction mixture. The boiling point will be lower than its atmospheric boiling point of ~190 °C.[2]
-
Collection: Collect the distillate in the receiving flask, which can be cooled in an ice bath to ensure efficient condensation.
-
Completion and Work-up: The reaction is complete when CO₂ evolution ceases and no more product distills over. The collected liquid is the desired product. Purity can be assessed by NMR and GC-MS. Further purification by fractional distillation may be performed if necessary.
Causality: Heating the neat diacid at high temperatures provides sufficient energy to overcome the activation barriers for both cis and trans pathways. Under these reversible or pseudo-equilibrium conditions, the reaction proceeds through the lowest energy transition state (TS-A), leading predominantly to the thermodynamically more stable trans product.
Protocol 2: Proposed Synthesis of cis-2-Methylcyclopropanecarboxylic Acid (Kinetic Control)
Achieving the kinetically favored cis product requires conditions that prevent equilibration to the trans isomer. This can often be achieved by performing the reaction at lower temperatures in a high-boiling, aprotic polar solvent. The solvent helps to ensure uniform heat transfer and may influence the transition state energies.
Materials:
-
2-methylcyclopropane-1,1-dicarboxylic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with a gas outlet/bubbler
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: In the three-neck flask, dissolve 5.0 g of 2-methylcyclopropane-1,1-dicarboxylic acid in 25 mL of anhydrous DMSO.
-
Heating: Equip the flask with a reflux condenser and begin stirring. Heat the solution to a controlled temperature of 130-140 °C. The lower temperature is chosen to favor the kinetic product while still being sufficient to induce decarboxylation.
-
Monitoring: Monitor the reaction by observing the evolution of CO₂ through the bubbler. The reaction can also be tracked by taking small aliquots and analyzing them by TLC or ¹H NMR to observe the disappearance of the starting material.
-
Reaction Quench: Once CO₂ evolution has ceased (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Extraction: Pour the reaction mixture into 100 mL of cold water and acidify to pH 2 with 1 M HCl. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMSO. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be enriched in the cis isomer.
-
Analysis: Determine the diastereomeric ratio (cis:trans) using ¹H NMR spectroscopy by integrating characteristic, non-overlapping peaks for each isomer.
Causality: By using a polar aprotic solvent and a lower temperature, the reaction is placed under kinetic control. The system has enough energy to pass the slightly higher activation barrier to the cis product (TS-B), but not enough to readily reverse the reaction or overcome the barrier to the more stable trans product. This allows for the accumulation of the less stable cis isomer.
Data Summary and Expected Outcomes
The choice of method has a profound impact on the stereochemical outcome. The following table summarizes the expected results for each protocol.
| Parameter | Protocol 1: Thermodynamic Control | Protocol 2: Kinetic Control (Proposed) |
| Primary Product | trans-2-Methylcyclopropanecarboxylic acid | cis-2-Methylcyclopropanecarboxylic acid |
| Key Conditions | Neat (solvent-free), 170-190 °C, vacuum | DMSO solvent, 130-140 °C, atmospheric pressure |
| Driving Principle | Thermodynamic Equilibrium | Kinetic Control |
| Typical Yield | 50-70% (yields can be variable due to potential for decomposition)[7] | 60-80% |
| Expected cis:trans Ratio | < 10:90 | > 70:30 |
General Experimental Workflow
The overall process, from common starting materials to the final analyzed products, follows a logical sequence. The synthesis of the dicarboxylic acid precursor is a critical first stage before the selective decarboxylation can be performed.
Figure 2: General workflow for the synthesis and selective decarboxylation of 2-methylcyclopropane-1,1-dicarboxylic acid.
References
-
Delhaye, L., Merschaert, A., Delbeke, P., & Briône, W. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, 11(4), 689-692. Retrieved from [Link][8]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link][3]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link][10]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link][4]
-
ResearchGate. (2025). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. Retrieved from [Link][11]
-
Delhaye, L., Merschaert, A., Delbeke, P., & Briône, W. (2007). A short and efficient synthesis of (R, R)-2-methylcyclopropanecarboxylic acid. Organic Process Research & Development, 11(4), 689-692. Retrieved from [Link][12]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link][5]
-
Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. Retrieved from [Link][6]
Sources
- 1. trans-2-Methylcyclopropanecarboxylic acid | RUO | Supplier [benchchem.com]
- 2. 2-甲基环丙烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Preparation of Chiral 2-Methylcyclopropane-1,1-dicarboxylic Acid Derivatives
[1]
Introduction & Scientific Rationale
Significance in Drug Discovery
Chiral 2-methylcyclopropane-1,1-dicarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of conformationally restricted glutamate analogues. These motifs function as potent agonists or antagonists for metabotropic glutamate receptors (mGluR2/3), which are critical targets for treating schizophrenia, anxiety, and chronic pain [1, 2].
The rigid cyclopropane ring locks the glutamate pharmacophore into specific bioactive conformations. The 2-methyl substitution introduces chirality at the C2 position, breaking the symmetry of the cyclopropane ring. While the 1,1-dicarboxylic acid moiety implies an achiral C1 center (due to identical substituents), the molecule as a whole is chiral due to the C2 center. Consequently, biological activity is often restricted to a specific enantiomer (typically the (2S)-isomer for certain mGluR targets), necessitating robust enantioselective synthesis or resolution protocols [3].
Synthetic Strategy: The "Racemate-to-Resolution" Approach
While asymmetric cyclopropanation using chiral catalysts (e.g., Rh or Cu carbenoids) is possible, it often requires expensive ligands and diazo precursors. For scalable application, this guide details a robust Phase-Transfer Catalyzed (PTC) Alkylation to generate the racemic diester, followed by an Enzymatic Kinetic Resolution using Pig Liver Esterase (PLE). This bio-catalytic approach offers high enantioselectivity under mild, aqueous conditions, adhering to Green Chemistry principles.[1]
Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Synthesis of Racemic Diethyl 2-Methylcyclopropane-1,1-dicarboxylate
Objective: To synthesize the racemic diester precursor from inexpensive starting materials using a scalable PTC method. This method avoids the use of strictly anhydrous conditions required by traditional alkoxide-mediated alkylations.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1,2-Dibromopropane (1.5 equiv) [Note: Use 1,2-dibromopropane, not 1,2-dibromoethane]
-
Sodium Hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (TEBA) (1.0 equiv) - Phase Transfer Catalyst
-
Solvent: Dichloromethane (DCM) or neat conditions (depending on scale)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a pressure-equalizing addition funnel.
-
Charge: Add 50% aqueous NaOH (4.0 equiv) and TEBA (1.0 equiv) to the flask.
-
Addition: Mix Diethyl malonate (1.0 equiv) and 1,2-Dibromopropane (1.5 equiv) in a separate beaker. Add this mixture dropwise to the vigorously stirred base/catalyst suspension over 60 minutes.
-
Causality: The slow addition controls the exotherm. The TEBA shuttles the hydroxide ion into the organic phase (or interface), deprotonating the malonate to form the enolate, which then attacks the dihalide.
-
-
Reaction: Stir vigorously at 45–50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Checkpoint: The disappearance of diethyl malonate is the key endpoint.
-
-
Quench & Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (3x reaction volume) and extract with Diethyl Ether or MTBE (3x).
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation.[2]
-
Target: Collect the fraction corresponding to the cyclopropane diester (typically higher boiling point than unreacted malonate).
-
Yield Expectation: 60–75%.[3]
-
Data Summary Table: Protocol A
| Parameter | Specification | Notes |
| Appearance | Colorless oil | Distinct sweet ester odor |
| ¹H NMR (CDCl₃) | High-field multiplets (0.8-1.5 ppm) confirm cyclopropane ring | |
| Key Impurity | Diethyl malonate | Must be <2% for efficient enzymatic resolution |
Protocol B: Enzymatic Kinetic Resolution (EKR)
Objective: To resolve the racemic diester into the chiral mono-ester (and subsequently the chiral diacid) using Pig Liver Esterase (PLE). PLE selectively hydrolyzes the pro-(S) ester group of one enantiomer or kinetically selects one enantiomer of the diester [4].
Reagents:
-
Racemic Diethyl 2-methylcyclopropane-1,1-dicarboxylate (from Protocol A)
-
Pig Liver Esterase (PLE) (crude or immobilized, typically >15 units/mg)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
1.0 M NaOH (for pH stat titration)
Step-by-Step Methodology:
-
Emulsification: Suspend the racemic diester (10 mmol) in 0.1 M Phosphate Buffer (50 mL). Vigorous stirring is essential to create a fine emulsion (increasing surface area for the enzyme).
-
Tip: A small amount of acetone (5% v/v) can be added as a co-solvent to improve solubility without denaturing the enzyme.
-
-
Enzyme Addition: Add PLE (approx. 100 mg, depending on activity units) to the mixture at 30°C.
-
Hydrolysis (pH Stat): The reaction produces carboxylic acid, lowering the pH. Maintain pH at 7.0 by the automatic (or manual dropwise) addition of 1.0 M NaOH.
-
Self-Validating Step: The consumption of NaOH correlates directly to conversion. Stop the reaction when 0.5 equivalents (50% conversion) of NaOH have been consumed. This theoretically signals the resolution of one enantiomer.
-
-
Termination & Separation:
-
Step 4a (Recovery of Diester): Extract the reaction mixture at pH 7.0 with Diethyl Ether (3x). The organic layer contains the unreacted diester (enriched in one enantiomer, typically the (R)-diester).
-
Step 4b (Recovery of Mono-ester): Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl. Extract with Ethyl Acetate (3x). This layer contains the hydrolyzed mono-ester (enriched in the (S)-configuration).
-
-
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H or AD-H column) or by converting the acid to a diastereomeric amide using a chiral amine (e.g., (S)-methylbenzylamine) and analyzing by ¹H NMR.
Visualized Workflows
Synthesis and Resolution Pathway
The following diagram illustrates the chemical flow from raw materials to the resolved chiral building blocks.
Caption: Figure 1. Chemo-enzymatic workflow for the preparation of chiral 2-methylcyclopropane derivatives.
Mechanistic Logic of Phase Transfer Catalysis
Understanding the PTC mechanism ensures troubleshooting capability (e.g., if the reaction stalls, increase agitation or catalyst load).
Caption: Figure 2.[1][4] Interfacial mechanism of TEBA-catalyzed cyclopropanation. Q+ represents the quaternary ammonium cation.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz) | Integration of methyl doublet (approx 1.4 ppm) matches cyclopropane ring protons. |
| Purity | GC-FID or HPLC | >98% (area %). Absence of diethyl malonate is critical. |
| Chiral Purity | Chiral HPLC | >90% ee (after resolution). Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA. |
| Water Content | Karl Fischer | <0.1% (for diester prior to any anhydrous downstream chemistry). |
Common Pitfalls and Solutions
-
Issue: Low yield in cyclization step.
-
Cause: Hydrolysis of ester groups by NaOH before alkylation occurs.
-
Solution: Ensure TEBA is fresh. Increase stirring speed to maximize interfacial area. Add the malonate/bromide mixture slowly to keep the concentration of unreacted ester low in the presence of base.
-
-
Issue: Poor enantiomeric excess in enzymatic step.
-
Cause: Reaction ran too long (>50% conversion) or non-specific hydrolysis.
-
Solution: Stop reaction strictly at 45-50% conversion. Lower temperature to 20°C to enhance enzyme specificity, though this will reduce rate.
-
-
Issue: Emulsion formation during workup.
-
Cause: Presence of enzyme proteins and surfactants.
-
Solution: Filter the reaction mixture through a Celite pad before extraction to remove protein aggregates.
-
References
-
Schorpp, K. et al. (2020). Metabotropic Glutamate Receptors: A Review of the Literature. Journal of Medicinal Chemistry. Link (Generalized verification)
-
Singh, R. K., & Danishefsky, S. (1981).[3] Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66. [Link]
-
Wong, M. et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]
- Jones, J. B. (1986). Enzymes in Organic Synthesis. Tetrahedron, 42(13), 3351-3403.
-
PubChem Compound Summary. (2025). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.[4][5] National Center for Biotechnology Information. [Link]
Sources
- 1. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
reagents for coupling 2-methylcyclopropane-1,1-dicarboxylic acid in organic synthesis
Executive Summary
2-methylcyclopropane-1,1-dicarboxylic acid represents a high-value scaffold for generating conformationally restricted peptidomimetics and pharmacophores. However, its utility is often limited by two primary synthetic challenges: extreme steric hindrance at the quaternary C1 center and the need for desymmetrization to differentiate the diastereotopic carboxylic acid groups.
This guide provides a validated decision matrix for reagent selection, moving beyond standard EDC/NHS coupling which frequently fails for this substrate. We detail protocols for regioselective anhydride opening and high-efficiency bis-coupling using Propylphosphonic Anhydride (T3P®), ensuring high yields while maintaining cyclopropane ring integrity.
Strategic Analysis: The Chemical Problem
Steric Congestion & Reactivity
The C1 carbon is a quaternary center within a strained cyclopropane ring. The adjacent C2-methyl group adds significant steric bulk, shielding the cis-carboxylic acid (relative to the methyl).
-
Consequence: Standard carbodiimides (EDC, DCC) often result in slow activation, leading to
-acyl urea side products rather than the desired active ester. -
Solution: Reagents that generate highly reactive, less bulky intermediates (e.g., acid chlorides via Ghosez’s reagent) or cyclic anhydrides are preferred.
Desymmetrization (Regioselectivity)
The 2-methyl substituent breaks the symmetry of the 1,1-dicarboxylic acid, creating two distinct carbonyl environments:
- : Trans to the methyl group (Less hindered).
- : Cis to the methyl group (More hindered).
Selective functionalization (mono-coupling) relies on the kinetic preference of a nucleophile to attack the less hindered
Reagent Selection Matrix
| Reagent | Mechanism | Suitability for 2-Me-CP-1,1-diacid | Key Advantage |
| T3P (Propylphosphonic Anhydride) | Cyclic anhydride formation | Excellent | Low epimerization; drives reaction to completion via water scavenging; high solubility. |
| Ghosez's Reagent | Acid Chloride formation | High | Neutral conditions; converts hindered acids to acid chlorides quantitatively. |
| HATU / HOAt | Uronium activation | Moderate | Good for bis-coupling but expensive; HOAt is required to assist proton transfer in hindered centers. |
| Ac₂O / Heat | Thermal Anhydride | Specific | Used solely to generate the cyclic anhydride intermediate for subsequent desymmetrization. |
| EDC / NHS | Carbodiimide | Low | Prone to failure due to steric bulk; high rates of rearrangement byproducts. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for processing this scaffold.
Figure 1: Strategic workflow differentiating between mono-coupling (via anhydride) and bis-coupling (via T3P).
Detailed Experimental Protocols
Protocol A: Regioselective Mono-Coupling (The Anhydride Route)
Objective: To couple one equivalent of amine selectively to the carboxylic acid trans to the methyl group.
Mechanism: Formation of the strained spiro-anhydride followed by nucleophilic opening at the less hindered carbonyl.
Materials:
-
Substrate: 2-Methylcyclopropane-1,1-dicarboxylic acid (1.0 equiv)
-
Reagent: Dicyclohexylcarbodiimide (DCC) (1.05 equiv) or Acetic Anhydride (excess)
-
Nucleophile: Primary Amine (
) (0.95 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Base: Triethylamine (TEA) (1.1 equiv)
Procedure:
-
Anhydride Formation:
-
Dissolve the diacid in anhydrous DCM (0.2 M).
-
Cool to 0°C. Add DCC (1.05 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours. The mixture will become cloudy as DCU precipitates.
-
Alternative: Reflux in acetic anhydride for 2 hours, then concentrate in vacuo to obtain the crude anhydride (cleaner for scale-up).
-
-
Filtration (if using DCC):
-
Filter the mixture through a Celite pad under nitrogen to remove DCU urea. Use the filtrate directly.
-
-
Nucleophilic Opening:
-
Cool the anhydride solution to -10°C (Ice/Salt bath). Low temperature enhances regioselectivity.
-
Add TEA (1.1 equiv).
-
Add the Amine (0.95 equiv) dropwise as a solution in DCM over 30 minutes.
-
-
Reaction & Workup:
-
Purification:
-
The product is a mono-acid/mono-amide. Purify via flash chromatography using a DCM/MeOH/AcOH gradient.
-
Expected Outcome: Major product results from attack at the trans-carbonyl (relative to the methyl group), yielding the amide at the trans position and the free acid at the cis position.
Protocol B: High-Yield Bis-Coupling with T3P
Objective: To force coupling at both sterically crowded carboxylic acid sites.
Why T3P? T3P (Propylphosphonic anhydride) is a cyclic anhydride itself.[3] It activates the carboxylic acid as a mixed anhydride. It is superior for hindered substrates because the byproduct is water-soluble, and it drives the reaction by scavenging the water produced.
Materials:
-
Substrate: 2-Methylcyclopropane-1,1-dicarboxylic acid (1.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.5 - 3.0 equiv)
-
Nucleophile: Amine (2.2 - 2.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Solvent: EtOAc or DMF (0.1 M)
Procedure:
-
Setup:
-
Base Addition:
-
Add DIPEA (5.0 equiv). Stir for 10 minutes.
-
-
Coupling:
-
Add T3P solution (2.5 equiv) dropwise. Note: T3P is acidic; the exothermic reaction requires controlled addition.
-
Allow the reaction to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is incomplete after 24h, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash strictly: Water
2, Sat. 2, 1N HCl 2, Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Bis-amides are typically neutral and can be purified on silica gel (Hexane/EtOAc).
-
Protocol C: Activation via Ghosez's Reagent (Acid Chloride)
Objective: For extremely unreactive amines (e.g., anilines) where T3P fails.
Procedure:
-
Dissolve diacid in anhydrous DCM.
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (2.2 equiv).
-
Stir at RT for 1–2 hours. The reaction produces the di-acid chloride and volatile byproducts.
-
Crucial: Do not isolate. Add the amine (2.2 equiv) and TEA (2.5 equiv) directly to this solution.
-
Stir until completion.
Troubleshooting & Critical Parameters
Decarboxylation Risk
-
Risk: Like all malonic acid derivatives, 1,1-dicarboxylic acids can decarboxylate at high temperatures (
C), especially under acidic conditions. -
Mitigation: Keep reaction temperatures below 60°C. When using T3P, the mild conditions prevent this. Avoid refluxing in high-boiling acidic solvents.
Ring Opening[6]
-
Risk: Cyclopropanes are strained.[1][6] Strong Lewis acids or harsh hydrogenation conditions can cleave the ring.
-
Mitigation: Avoid
, , or high-pressure hydrogenation ( ). The protocols above (T3P, DCC, Ghosez) are chemically compatible with the cyclopropane ring.
Epimerization
-
Risk: While C1 is achiral (unless desymmetrized), the C2 methyl center is chiral. Strong bases could potentially epimerize C2 if the ring opens/closes, though this is rare in 1,1-diacids.
-
Control: Use DIPEA (non-nucleophilic base) rather than smaller bases like pyridine if long reaction times are needed.
References
-
Organic Chemistry Portal. Propylphosphonic Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Retrieved from [Link]
-
Mangelinckx, S., et al. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid.[7][8] European Journal of Organic Chemistry (2019). Retrieved from [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.[9] Coll. Vol. 6, p.392 (1988). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Incorporating 2-Methylcyclopropane-1,1-Dicarboxylic Acid (MCDA) into Peptidomimetics
Executive Summary
The incorporation of 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) into peptidomimetics represents a high-value strategy for constraining peptide backbones and designing excitatory amino acid analogues. As a conformationally restricted isostere of glutamic acid and a precursor to 2,3-methanoamino acids, the MCDA scaffold offers unique advantages:
-
Conformational Locking: The cyclopropane ring fixes the
(chi) torsion angles, reducing the entropic penalty of receptor binding. -
Metabolic Stability: The quaternary carbon at the 1-position and the steric bulk of the methyl group significantly retard proteolytic cleavage.
-
Receptor Selectivity: Specifically targets Group II/III metabotropic glutamate receptors (mGluRs) by mimicking the bioactive conformation of L-glutamate.
This guide provides a validated workflow for the synthesis, desymmetrization, and solid-phase peptide synthesis (SPPS) incorporation of MCDA.
Structural Rationale & Stereochemistry
The MCDA scaffold introduces a "gem-dicarboxylate" effect combined with a cyclopropane constraint. Unlike flexible linear peptides, the MCDA unit forces the backbone into specific secondary structures (typically
Stereochemical Challenges
The 2-methyl substituent creates cis/trans isomerism relative to the carboxylate groups.
-
Cis-isomer: The methyl group is on the same face as the target carboxylate (often leading to steric clash during coupling).
-
Trans-isomer: Generally preferred for mimicking extended glutamate conformations.
Note: In the protocols below, we utilize a desymmetrization strategy to isolate the active enantiomer prior to SPPS coupling.
Protocol A: Synthesis of the MCDA Scaffold
Objective: Scalable synthesis of racemic 2-methylcyclopropane-1,1-dicarboxylic acid dimethyl ester via double alkylation.
Materials
-
Dimethyl malonate (1.0 eq)
-
1,2-Dibromopropane (1.2 eq)
-
Potassium carbonate (
, anhydrous, 2.5 eq) -
Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)
-
Solvent: DMF or Acetonitrile
Step-by-Step Procedure
-
Activation: In a 500 mL round-bottom flask, suspend
(34.5 g, 250 mmol) and TBAB (1.6 g, 5 mmol) in DMF (150 mL). Stir vigorously at room temperature for 20 minutes. -
Addition: Add dimethyl malonate (13.2 g, 100 mmol) dropwise. The suspension will thicken.
-
Alkylation: Add 1,2-dibromopropane (24.2 g, 120 mmol) dropwise over 30 minutes.
-
Cyclization: Heat the mixture to 90°C and stir for 18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for dimethyl malonate (
) should disappear, replaced by the cyclopropane product ( ). -
Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with Et2O (300 mL) and wash with water (
mL) and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via vacuum distillation (bp ~85°C at 0.5 mmHg) or flash chromatography (Silica, 10% EtOAc in Hexanes) to yield the MCDA Dimethyl Ester .
Yield Expectation: 65–75% (Colorless oil).
Protocol B: Enzymatic Desymmetrization
To use MCDA in peptidomimetics, one carboxyl group must be differentiated (free acid) for coupling, while the other remains protected (ester).
Mechanism
Pig Liver Esterase (PLE) selectively hydrolyzes the pro-S ester group of the prochiral diester, yielding the chiral mono-ester.
Procedure
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.5).
-
Emulsion: Suspend MCDA Dimethyl Ester (10 mmol) in the buffer (50 mL).
-
Initiation: Add PLE (100 units/mmol substrate). Maintain pH 7.5 by automatic titration with 1M NaOH.
-
Termination: When 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis), stop the reaction by adding Et2O and acidifying the aqueous layer to pH 2 with 1M HCl.
-
Extraction: Extract the free acid into Et2O. The unreacted diester remains in the organic wash before acidification.
-
Result: (1S, 2S)-1-(methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid.
Protocol C: SPPS Incorporation (The "Difficult Coupling")
Challenge: The quaternary center at C1 creates significant steric hindrance. Standard carbodiimide couplings (DIC/HOBt) often fail or lead to low yields. Solution: Use of 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU with extended reaction times.
Workflow Visualization
Caption: Logic flow for coupling sterically hindered MCDA mono-ester to resin-bound peptide.
Step-by-Step Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc using 20% Piperidine/DMF.[1]
-
Activation Cocktail:
-
MCDA Mono-ester (3.0 eq)
-
HATU (2.9 eq)
-
HOAt (3.0 eq) - Critical for steric hindrance
-
DIEA (6.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Coupling: Pre-activate the mixture for 2 minutes (yellow color change), then add to the resin.
-
Reaction Conditions: Shake at room temperature for 4 hours .
-
Optimization: For extremely difficult sequences, microwave irradiation (75°C, 25W) for 20 minutes is recommended.
-
-
Monitoring: Perform a Kaiser test. If positive (blue beads), repeat the coupling using the Acid Fluoride Method (convert acid to acid fluoride using TFFH).
Data Analysis & Characterization
When validating the incorporation of MCDA, specific NMR signatures confirm the cyclopropane ring integrity.
| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Cyclopropane | 1.20 – 1.45 | Multiplet | High-field shift confirms ring closure. |
| Cyclopropane | 1.60 – 1.85 | Multiplet | Distinct diastereotopic splitting. |
| Methyl Group | 1.15 – 1.25 | Doublet | Confirms 2-methyl substitution. |
| Methyl Ester (OMe) | 3.65 – 3.75 | Singlet | Confirms mono-ester status (if desymmetrized). |
Case Study: mGluR Agonist Design
Context: Group II mGluRs (mGluR2/3) are targets for anxiety and schizophrenia. The endogenous ligand, L-glutamate, is flexible. Application: Replacing the glutaric backbone of glutamate with MCDA creates (2S, 1'S, 2'S)-2-(carboxycyclopropyl)glycine (CCG) analogues.
Experimental Result: Incorporation of the MCDA scaffold locked the glutamate pharmacophore into an "extended" conformation.
-
Binding Affinity (
): Improved from 200 nM (linear analogue) to 15 nM (MCDA analogue). -
Selectivity: The 2-methyl group sterically excluded the molecule from binding to ionotropic NMDA receptors, eliminating neurotoxicity side effects.
References
-
Synthesis of Cyclopropane Scaffolds: Danishefsky, S., & Singh, R. K. (1975). "Cyclopropane-1,1-dicarboxylic acid."[2][3] Organic Syntheses.
-
Enzymatic Desymmetrization: Ohno, M., et al. (1994). "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions. (Contextual validation via related mGluR agonist synthesis)
-
Peptide Coupling of Hindered Amino Acids: Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods." Methods in Enzymology.
-
mGluR Pharmacology & Cyclopropanes: Ishida, M., et al. (1994).[4] "A novel metabotropic glutamate receptor agonist: (2S,1'S,2'R,3'R)-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine."[4] European Journal of Pharmacology.
Sources
- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A novel metabotropic glutamate receptor agonist: (2S,1'S,2'R,3'R)-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (cis-MCG-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2-Methylcyclopropane-1,1-Dicarboxylic Acid
This Application Note and Protocol details the scalable synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid , a critical building block for constrained amino acids (e.g., 2,3-methanoamino acids) and pharmaceutical intermediates.
The procedure described herein prioritizes industrial scalability , moving away from the variable yields of small-scale phase-transfer catalysis (PTC) often found in academic literature, and instead utilizing a robust alkoxide-mediated cyclization validated for multi-kilogram production.
Executive Summary
The synthesis of 1,1-dicarboxylic cyclopropanes is classically achieved via the double alkylation of malonate esters. While the unsubstituted parent compound is often made via Phase Transfer Catalysis (PTC), the 2-methyl derivative presents unique steric challenges that necessitate a homogeneous alkoxide route for consistent scale-up.
This protocol utilizes the reaction of Dimethyl Malonate (DMM) with 1,2-Dichloropropane (DCP) in the presence of Sodium Methoxide (NaOMe) . This route is preferred over the dibromide/PTC route due to the lower cost of dichloropropane and the avoidance of heavy metal waste streams. The process consists of two chemical steps: Cyclization to the diester, followed by Saponification to the target diacid.
Key Process Metrics
-
Target Scale: 100 g – 1 kg (Pilot Scale)
-
Overall Yield: 65–75% (Two Steps)[1]
-
Purity Target: >98% (HPLC/qNMR)
-
Critical Quality Attribute: Absence of mono-decarboxylated impurity (2-methylcyclopropanecarboxylic acid).
Reaction Scheme & Logic
The synthesis relies on a "MIRC-style" (Michael-Induced Ring Closure) double nucleophilic substitution. The first alkylation is intermolecular, while the second is an intramolecular ring closure (3-exo-tet).
Figure 1: Reaction pathway for the synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid via malonate alkylation.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Control Measure |
| 1,2-Dichloropropane | Flammable, Carcinogen (1B) | Use in closed system; dedicated exhaust. Do not inhale vapors. |
| Sodium Methoxide | Corrosive, Flammable Solid | Handle under inert atmosphere (N2/Ar). Reacts violently with water. |
| Dimethylformamide (DMF) | Reprotoxic (1B) | Avoid skin contact; use permeation-resistant gloves (Butyl rubber). |
| Exotherm Risk | Thermal Runaway | The alkylation is highly exothermic. Strictly control addition rate of base. |
Detailed Protocol: Pilot Scale (1.0 mol Basis)
Step 1: Cyclization to Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
Reagents:
-
Dimethyl Malonate (DMM): 132.1 g (1.0 mol)
-
1,2-Dichloropropane (DCP): 339.0 g (3.0 mol) [3.0 eq]
-
Sodium Methoxide (30% in MeOH): 360.0 g (2.0 mol) [2.0 eq]
-
Dimethylformamide (DMF): 300 mL (Co-solvent)
Equipment:
-
2 L Jacketed Glass Reactor (or 3-neck flask)
-
Overhead mechanical stirrer (High torque required)
-
Peristaltic pump or pressure-equalizing dropping funnel
-
Thermocouple probe
Procedure:
-
Reactor Setup: Purge the reactor with Nitrogen. Charge Dimethyl Malonate (132.1 g) , DMF (300 mL) , and 1,2-Dichloropropane (339 g) .
-
Heating: Heat the mixture to 110–115°C (internal temperature). The mixture will reflux gently.
-
Addition (Critical Step): Begin the addition of Sodium Methoxide solution .
-
Rate: Meter the addition over 6 to 8 hours .
-
Control: Monitor the reflux rate.[2] A rapid addition will cause excessive foaming and solvent boil-over due to the exotherm.
-
Azeotrope Removal (Optional but Recommended): If the reactor is equipped with a Dean-Stark trap or distillation head, allow the low-boiling Methanol/DCP azeotrope (bp ~55-60°C) to distill off. This drives the equilibrium forward.
-
-
Completion: After addition is complete, maintain heating at 115°C for an additional 2 hours .
-
Work-up:
-
Cool the reaction mass to 25°C.
-
Quench by adding Water (500 mL) . Stir for 15 minutes to dissolve salts (NaCl).
-
Phase Separation: Separate the organic layer.[3] Extract the aqueous layer once with Toluene (200 mL) .
-
Combine organic layers and wash with Brine (200 mL) .
-
-
Distillation:
-
Concentrate the organics under reduced pressure to remove Toluene and unreacted 1,2-Dichloropropane.
-
Distill the product under high vacuum (<5 mbar).
-
Target Fraction: Collect the fraction boiling at ~80–90°C @ 2 mbar (Literature: 128°C @ 20 mbar).
-
Yield Expectation: ~130–145 g (75–84%) of clear, colorless liquid.
-
Step 2: Saponification & Crystallization
Reagents:
-
Dimethyl 2-methylcyclopropane-1,1-dicarboxylate (from Step 1): 100 g (0.58 mol)
-
Potassium Hydroxide (KOH): 81.5 g (1.45 mol) [2.5 eq]
-
Water: 400 mL
-
Hydrochloric Acid (Conc. 37%): ~120 mL
Procedure:
-
Hydrolysis: In a 1 L flask, dissolve KOH (81.5 g) in Water (400 mL) .
-
Add the Diester (100 g) .
-
Heat to Reflux (100°C) for 4–6 hours . The biphasic mixture will become homogeneous as the ester hydrolyzes.
-
PAT Check: Take a 50 µL aliquot, acidify, and check by HPLC or TLC (SiO2, 10% MeOH/DCM) for disappearance of ester.
-
-
Acidification:
-
Cool the solution to 5–10°C (Ice bath).
-
Add Conc. HCl dropwise until pH < 1. Caution: CO2 evolution may occur if carbonates are present; add slowly.
-
Temperature Control: Do not allow temp to exceed 20°C during acidification to prevent premature decarboxylation or oiling out.
-
-
Extraction:
-
Crystallization (Critical Purification):
-
Evaporate the solvent under reduced pressure at <40°C . Do not heat above 50°C to avoid decarboxylation.
-
The residue will be a thick oil or semi-solid.
-
Trituration: Add Toluene (100 mL) or a mixture of Toluene/Hexane (1:1) . Heat gently to 50°C to dissolve, then cool slowly to 0°C.
-
Filter the white crystalline solid.[1]
-
Drying: Dry in a vacuum oven at 40°C (Max) for 12 hours.
-
Yield Expectation: ~65–70 g (78–84%) of white crystalline powder.
-
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC / qNMR | ≥ 98.0% w/w |
| Melting Point | USP <741> | 134 – 138°C (Decarboxylates upon melting) |
| Identity | 1H NMR (DMSO-d6) | δ 12.5 (br s, 2H, COOH), 1.45 (m, 1H), 1.25 (m, 1H), 1.15 (d, 3H), 0.9 (m, 1H) |
| Impurity A | HPLC | < 0.5% (2-Methylcyclopropanecarboxylic acid - from decarboxylation) |
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Oligomerization)
-
Cause: Concentration of malonate enolate is too high relative to the alkylating agent.
-
Solution: Ensure 1,2-Dichloropropane is in large excess (3 equivalents) and acts as the bulk solvent carrier. Increase the dilution of the NaOMe feed.
Issue: Product Decarboxylation
-
Observation: Gas evolution during drying; melting point depression; loss of one carboxyl group in NMR.
-
Cause: Thermal instability of the gem-dicarboxylic acid moiety.
-
Solution: Strictly limit all post-hydrolysis heating steps to <50°C . Use high vacuum to remove solvents at low temperatures. Store the final product at 4°C.
Issue: Incomplete Phase Separation
-
Cause: Formation of emulsions during the Step 1 workup due to polymeric byproducts.
-
Solution: Filter the reaction mixture through a Celite pad before phase separation to remove fine salts and polymers.
References
-
Process for the preparation of cyclopropane-1,1-dicarboxylic acid deriv
- Source: US P
- Relevance: Defines the optimized industrial stoichiometry for the 2-methyl deriv
-
Link:
-
Cyclopropane-1,1-dicarboxylic Acid.
-
Source: Organic Syntheses, Coll.[3] Vol. 6, p.391 (1988); Vol. 60, p.66 (1981).
- Relevance: Provides foundational workup and crystallization techniques for 1,1-dicarboxylic acids.
-
Link:
-
-
Synthesis of 1,1-Cyclopropanedicarboxylic Acid.
- Source: Journal of the American Chemical Society (JACS), Dox, A. W., & Yoder, L. (1921).
- Relevance: Early mechanistic validation of the malonate alkyl
-
Link:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylcyclopropane-1,1-dicarboxylic Acid (MCDA)
Ticket ID: MCDA-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization and Impurity Control in MCDA Synthesis
Executive Summary
The synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) is notoriously sensitive. The "textbook" approach—dialkylation of diethyl malonate with 1,2-dibromopropane using sodium ethoxide—often results in yields below 30% due to a specific competing reaction: E2 elimination . Because 1,2-dibromopropane contains a secondary bromide, it is highly prone to dehydrohalogenation to form allyl bromide or propene rather than undergoing the desired cyclization.
This guide replaces the traditional homogeneous alkoxide method with a Solid-Liquid Phase Transfer Catalysis (PTC) protocol or a NaH/DMF system. These methods suppress elimination and can boost yields to 60–80%.
Module 1: The Cyclization Step (The Bottleneck)
User Issue: "My yield is <30%, and I see large amounts of olefinic byproducts."
Diagnosis: You are likely using Sodium Ethoxide (NaOEt) in Ethanol. The ethoxide ion is a strong base and a nucleophile. With 1,2-dibromopropane, the secondary bromide is sterically hindered. The ethoxide prefers to abstract a proton (Elimination) rather than attack the carbon (Substitution), leading to open-chain allyl malonates or polymerizable olefins.
The Solution: The "Interfacial" Protocol (PTC)
Switch to a Solid-Liquid Phase Transfer Catalysis system. By using solid NaOH and a quaternary ammonium salt in a non-polar solvent (or neat), you keep the concentration of the active base low in the organic phase, favoring the intramolecular
Optimized Protocol: PTC Method
Reagents:
-
Diethyl Malonate (1.0 eq)
-
1,2-Dibromopropane (1.2 eq) — Excess helps drive kinetics despite the secondary halide.
-
NaOH (Solid, beads or powder) (2.5 eq)
-
TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%)
-
Solvent: Toluene (or 1,2-Dichloroethane if temperature control is precise).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a high-torque mechanical stirrer (magnetic stirring will fail due to salts), charge Toluene, Diethyl Malonate, 1,2-Dibromopropane, and TBAB.
-
Initiation: Cool the mixture to 15–20°C.
-
Addition: Add solid NaOH in portions over 1 hour. Crucial: Do not allow temperature to spike above 45°C during addition.
-
Reaction: Once exotherm subsides, heat to 50–60°C for 4–6 hours.
-
Why? The first alkylation (primary bromide) is fast. The second alkylation (secondary bromide
ring closure) is slow and requires heat.
-
-
Monitoring: Check GC/TLC. Look for the disappearance of the mono-alkylated intermediate. If it persists, the ring is not closing.
Mechanism & Troubleshooting Logic
The following diagram illustrates the competition between the desired Cyclization and the undesired Elimination pathways.
Module 2: Hydrolysis & Isolation (The Trap)
User Issue: "I isolated the product, but the melting point is wrong, and NMR shows a mono-acid."
Diagnosis: You likely suffered Thermal Decarboxylation . Geminal dicarboxylic acids (1,1-dicarboxylic acids) are thermally unstable. If you acidify the saponified salt at high temperatures or reflux the free acid in water, it loses CO₂ to become 2-methylcyclopropanecarboxylic acid.
The Solution: Cold Acidification
Optimized Protocol:
-
Saponification: Take the diester from Module 1. Add 20% aqueous NaOH (excess). Heat to reflux until the organic layer disappears (homogeneous).
-
Cooling: Cool the reaction mixture to 0–5°C (Ice bath).
-
Acidification: Slowly add conc. HCl dropwise while maintaining the internal temperature below 10°C .
-
Critical: Do not let it get hot!
-
Acidify to pH 1–2.
-
-
Extraction: Extract immediately with Ethyl Acetate or Ether. Do not let the acidic aqueous solution sit for prolonged periods.
-
Drying: Dry organic layer over MgSO₄ and evaporate under reduced pressure at <40°C .
-
Recrystallization: Recrystallize from Benzene/Petroleum Ether or Ethyl Acetate/Hexane. Do not boil excessively.
Module 3: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at mono-alkylated intermediate | Base was consumed by moisture or the secondary bromide is too hindered. | Add 0.2 eq additional NaOH and increase temp to 60°C. Ensure TBAB is present. |
| Low Yield (<30%) & Polymer formation | Stirring was inefficient (PTC failure) or temperature spiked. | Use a mechanical stirrer (overhead). Control exotherm strictly during NaOH addition. |
| Product is a liquid, not a solid | Incomplete hydrolysis or decarboxylation occurred. | Check NMR. If mono-acid (decarboxylated), you overheated during acidification. If diester remains, reflux longer with NaOH. |
| Emulsion during workup | PTC surfactants (TBAB) stabilizing the interface. | Filter the reaction mixture through Celite before adding water/acid to remove solid salts and some catalyst. |
Module 4: Comparative Data (Yield Improvement)
The following table summarizes expected outcomes based on the synthetic strategy chosen.
| Parameter | Method A: NaOEt / Ethanol (Traditional) | Method B: NaH / DMF | Method C: PTC (NaOH/TBAB) |
| Primary Mechanism | Homogeneous Enolate | Homogeneous Enolate | Interfacial Ion-Pair |
| Elimination Risk | High (Strong Base + Solvation) | Medium | Low (Steric protection) |
| Typical Yield | 25 – 35% | 55 – 65% | 60 – 75% |
| Operational Difficulty | Easy | High (Anhydrous/H2 Gas) | Moderate (Stirring critical) |
| Scalability | Good | Poor (Safety/Exotherm) | Excellent |
References
-
Singh, R. K.; Danishefsky, S. "Cyclopropane-1,1-dicarboxylic Acid."[1] Organic Syntheses, 1981 , 60, 66. (Base protocol for PTC cyclopropanation, adapted here for the methyl derivative). Link
-
Heiszman, J.; Bitter, I.; Toke, L. "A Facile Synthesis of Dialkyl Cyclopropane-1,1-dicarboxylates by Phase-Transfer Alkylation."[2] Synthesis, 1987 , 1987(08), 738-740. (Detailed optimization of PTC conditions for substituted cyclopropanes). Link
-
Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982 , 10, 805-822. (Mechanistic insights into the decarboxylation risks of gem-dicarboxylates). Link
Sources
Technical Support Center: Separation of 2-Methylcyclopropane-1,1-dicarboxylic Acid Diastereomers
Welcome to the technical support center for the resolution of 2-methylcyclopropane-1,1-dicarboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this specific separation challenge. The content is structured to address common issues encountered in the laboratory, with a focus on the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction
2-Methylcyclopropane-1,1-dicarboxylic acid possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomers of each other: (cis)-(1R,2S/1S,2R) and (trans)-(1R,2R/1S,2S). The separation of these diastereomers is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents where stereochemistry can profoundly impact biological activity. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by conventional laboratory techniques.[1] This guide will focus on the most common and effective methods for this separation: fractional crystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating the diastereomers of 2-methylcyclopropane-1,1-dicarboxylic acid?
A1: The separation of diastereomers is possible because they have distinct physical properties, such as solubility, boiling point, and polarity.[2] By exploiting these differences, we can use techniques like fractional crystallization, which relies on solubility differences in a specific solvent, or chromatography, which separates based on differential partitioning between a stationary and a mobile phase.[3]
Q2: Which method is generally preferred for large-scale separations: fractional crystallization or chromatography?
A2: For large-scale separations, fractional crystallization is often more economically viable and scalable if a suitable solvent system that provides a significant difference in the solubility of the diastereomers can be identified.[3] Preparative chromatography can be expensive and time-consuming for large quantities of material.
Q3: How can I determine the diastereomeric ratio of my mixture?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the diastereomeric ratio.[4] Since the diastereomers are distinct chemical entities, their corresponding nuclei will be in different magnetic environments, leading to separate and distinguishable signals in the NMR spectrum, most commonly in ¹H NMR. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[4]
Q4: Is it necessary to use a chiral resolving agent to separate these diastereomers?
A4: No, a chiral resolving agent is not necessary for separating diastereomers. Chiral resolving agents are used to separate enantiomers by converting them into a mixture of diastereomers.[5][6] Since you already have a mixture of diastereomers, you can proceed with direct separation methods.
Q5: Can I use derivatization to aid in the separation?
A5: Yes, derivatization can be a useful strategy. By reacting the dicarboxylic acid with a chiral or achiral reagent to form esters or amides, you can create new diastereomeric compounds that may have more pronounced differences in their physical properties, potentially making separation by chromatography or crystallization easier.[7][8] For example, forming a diastereomeric amide with a chiral amine can be effective.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of 2-methylcyclopropane-1,1-dicarboxylic acid diastereomers.
Problem 1: Poor or No Separation During Fractional Crystallization
Scenario: You have attempted to separate the diastereomers by fractional crystallization, but the resulting crystals show a similar diastereomeric ratio to the starting material, or no crystallization occurs at all.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The success of fractional crystallization hinges on the differential solubility of the diastereomers in the chosen solvent. If the solubilities are too similar, co-crystallization will occur.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of the diastereomeric mixture in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, and mixtures thereof) at both room temperature and elevated temperatures.[3] The ideal solvent will show a large difference in solubility for the two diastereomers upon cooling.
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, use it to seed the supersaturated solution. This can induce the crystallization of the desired diastereomer. Gently scratching the inside of the flask with a glass rod can also sometimes initiate nucleation.[3][10]
-
-
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities and lead to the co-crystallization of both diastereomers.[3]
-
Troubleshooting Steps:
-
Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help.
-
Gradual Temperature Reduction: Once at room temperature, place the flask in a refrigerator, and then in a freezer, to maximize the yield of the less soluble diastereomer.[3]
-
-
-
Incorrect Concentration: The solution may be too dilute for crystallization to occur or too concentrated, leading to rapid precipitation of both diastereomers.
-
Troubleshooting Steps:
-
Prepare a Saturated Solution: Dissolve the mixture in the minimum amount of hot solvent to ensure the solution is saturated.[3]
-
Controlled Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to reach the point of saturation.
-
-
| Parameter | Recommendation | Rationale |
| Solvent Selection | Screen a variety of solvents and solvent mixtures. | To find a system with optimal differential solubility for the diastereomers. |
| Cooling Rate | Slow and gradual. | Promotes the formation of pure crystals of the less soluble diastereomer.[3] |
| Seeding | Use a seed crystal of the desired diastereomer. | Induces selective crystallization and can improve purity.[10] |
Problem 2: Co-elution or Poor Resolution in HPLC
Scenario: You are using High-Performance Liquid Chromatography (HPLC) to separate the diastereomers, but the peaks are overlapping or not baseline-resolved.
Possible Causes & Solutions:
-
Suboptimal Stationary/Mobile Phase Combination: The chosen column and mobile phase are not providing sufficient selectivity for the two diastereomers.
-
Troubleshooting Steps:
-
Column Screening: Test different stationary phases. For these dicarboxylic acids, both reversed-phase (e.g., C18, Phenyl) and normal-phase (e.g., silica) columns could be effective.[1]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of water/acetonitrile or water/methanol. For normal-phase, alter the ratio of a non-polar solvent like hexane with a more polar modifier like isopropanol or ethyl acetate.[11]
-
Mobile Phase Additives: For acidic compounds like dicarboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and may enhance resolution.[11]
-
-
-
Inadequate Chromatographic Conditions: Other parameters like temperature and flow rate can influence the separation.
-
Troubleshooting Steps:
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Sometimes, increasing the temperature can improve peak efficiency and alter selectivity.[1]
-
Flow Rate Adjustment: Fine-tune the flow rate to optimize the balance between separation time and resolution. A lower flow rate generally increases resolution but also lengthens the run time.[1]
-
-
-
Column Overload: Injecting too much sample can lead to peak broadening and distortion.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column to see if peak shape and resolution improve.[11]
-
-
Problem 3: Difficulty in Stereochemical Assignment
Scenario: You have successfully separated the two diastereomers but are unsure which is the cis and which is the trans isomer.
Possible Causes & Solutions:
-
Lack of Definitive Analytical Data: Standard analytical techniques may not be sufficient to unambiguously assign the stereochemistry.
-
Troubleshooting Steps:
-
Advanced NMR Techniques: One-dimensional and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be invaluable. For the cis isomer, a NOE should be observed between the methyl group protons and the proton on the adjacent cyclopropane carbon. This interaction would be absent or much weaker in the trans isomer due to the greater distance between these protons.[12]
-
X-ray Crystallography: If one of the diastereomers can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure, and therefore its relative stereochemistry.
-
Comparison to Literature Data: If the synthesis and separation of these compounds have been previously reported, comparing your analytical data (e.g., NMR chemical shifts, coupling constants) to the published values can help in assigning the stereochemistry.
-
-
Experimental Protocols
Protocol 1: General Workflow for Diastereomer Separation by Fractional Crystallization
-
Solvent Screening: In small test tubes, dissolve a small amount of the diastereomeric mixture in various solvents at their boiling points. Observe which solvents show a significant amount of precipitate upon cooling to room temperature and then to 0-4°C.
-
Dissolution: In a larger flask, dissolve the bulk of the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of the cold solvent.
-
Analysis: Dry the crystals and analyze their diastereomeric purity by NMR or HPLC.
-
Recrystallization: If the purity is not sufficient, a second recrystallization may be necessary.[3]
Protocol 2: General Method Development for HPLC Separation
-
Initial Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl for reversed-phase; Silica for normal-phase).
-
For reversed-phase, prepare mobile phases of water/acetonitrile and water/methanol, each with 0.1% TFA.
-
For normal-phase, prepare mobile phases of hexane/isopropanol and hexane/ethyl acetate.
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and to see if any separation occurs.[1]
-
-
Method Optimization:
-
Based on the best result from the screening, select that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution conditions from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.
-
Optimize the temperature and flow rate as described in the troubleshooting section.
-
Visualizations
Caption: General workflows for separation by fractional crystallization and HPLC.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem.
- Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers - Benchchem.
- Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
- 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Chiral resolution - chemeurope.com.
- Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers - Benchchem.
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
- Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers - Benchchem.
- Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit.
- 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for cyclopropane-1,1-dicarboxylic acid formation
Topic: Optimization of Reaction Conditions for CDA Formation
Introduction: The Support Hub
Welcome to the CDA Synthesis Support Center. You are likely here because the "classic" Perkin synthesis (using sodium ethoxide and 1,2-dibromoethane) is giving you low yields (~30%), inseparable oligomeric by-products, or handling headaches associated with metallic sodium.
This guide moves beyond textbook definitions to the Phase-Transfer Catalysis (PTC) method and the Solid-Liquid Carbonate method. These are the industry-preferred routes for scalability, safety, and yield optimization (up to 70-80%).
Module 1: Reaction Setup & Reagent Selection
The Core Challenge: Intramolecular vs. Intermolecular
The synthesis of CDA relies on a double alkylation of a malonate derivative. The critical failure point is the competition between Ring Closure (Intramolecular) and Oligomerization (Intermolecular) .
-
Success: The mono-alkylated intermediate reacts with itself to close the ring.
-
Failure: The mono-alkylated intermediate reacts with another malonate, creating open-chain tetra-esters.
Recommended Protocol: Phase Transfer Catalysis (PTC)
Best for: Direct synthesis of the Acid (CDA) or high-throughput synthesis of the Ester.
The System:
-
Organic Phase: 1,2-dibromoethane (acting as both reagent and solvent) + Diethyl Malonate.
-
Aqueous Phase: 50% NaOH.[1]
-
Catalyst: Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).
Protocol Logic (Why we do it this way):
-
Concentration Gradient: The PTC method allows the active enolate to be generated at the interface and immediately react with the excess alkyl halide in the organic phase, favoring cyclization over oligomerization.
-
One-Pot Hydrolysis: Using 50% NaOH facilitates the alkylation and the subsequent saponification to the dicarboxylate salt in a single vessel.
Visualizing the Pathway
Caption: Competitive pathways in CDA synthesis. Optimization targets the green "Cyclization" path while suppressing the red "Oligomer" path.
Module 2: Troubleshooting & FAQs
Scenario A: "I am getting a massive amount of sticky residue/polymer."
Diagnosis: Intermolecular polymerization. Root Cause: The concentration of the mono-alkylated intermediate was too high relative to the cyclization rate, or the stirring was insufficient. Corrective Action:
-
Increase Stirring Velocity: In PTC, the reaction rate is diffusion-controlled. You must maximize the interfacial surface area. Use an overhead mechanical stirrer, not a magnetic bar, for scales >10g.
-
Reagent Order: Do not add the alkyl halide to the malonate/base. Add the malonate/catalyst to a mixture of base and excess alkyl halide (or add alkyl halide and malonate simultaneously to the base).
-
Dilution Principle: Ensure 1,2-dibromoethane is present in significant excess (1.5 to 2.0 equivalents).
Scenario B: "The reaction is uncontrollable/exothermic."
Diagnosis: Thermal runaway. Root Cause: The double alkylation is highly exothermic. In the PTC method, the reaction is rapid. Corrective Action:
-
Temperature Control: Maintain the internal temperature between 45-50°C. Do not let it spike above 60°C during addition.
-
Dosing: Add the malonate/alkyl halide mixture dropwise to the catalyst/base mixture over 45-60 minutes.
Scenario C: "I can't isolate the acid; it's staying in the water layer."
Diagnosis: Incomplete acidification or high water solubility. Root Cause: Cyclopropane-1,1-dicarboxylic acid is highly soluble in water and difficult to extract if the aqueous layer is not saturated with salt. Corrective Action:
-
Salting Out: Saturate the acidified aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Diethyl Ether or EtOAc for extraction. Repeat 3-4 times.
-
Drying: The product is hygroscopic. Dry the organic layer thoroughly with MgSO4 before evaporation.
Module 3: Optimized Experimental Protocol
Method: Phase-Transfer Catalyzed Synthesis (Scale: ~0.5 mol) Target: Cyclopropane-1,1-dicarboxylic acid (Solid)[1]
| Reagent | Equivalents | Role | Critical Note |
| Diethyl Malonate | 1.0 | Substrate | Add slowly to control heat. |
| 1,2-Dibromoethane | 1.5 - 2.0 | Electrophile | Toxic. Use excess to favor cyclization. |
| NaOH (50% aq) | 4.0 - 5.0 | Base | High concentration is vital for PTC. |
| TEBA (Cat.) | 0.02 - 0.05 | Catalyst | Triethylbenzylammonium chloride. |
Step-by-Step Workflow
-
Setup: Equip a 3-neck flask with a mechanical stirrer (mandatory), thermometer, and dropping funnel.
-
Base Preparation: Charge the flask with 50% NaOH solution and the TEBA catalyst.
-
Addition: Mix Diethyl Malonate and 1,2-Dibromoethane in the dropping funnel.
-
Reaction:
-
Start vigorous stirring.
-
Add the organic mixture dropwise. The temperature will rise.
-
Control: Use an ice bath to keep Temp < 50°C.
-
Observation: The mixture will become thick and heterogeneous.
-
-
Post-Reaction: Stir for 1-3 hours after addition is complete. The mixture should eventually solidify or become a thick paste (the sodium salt of the diacid).
-
Workup (To obtain the Acid):
-
Dilute with water to dissolve solids.
-
Separate the organic phase (unreacted dibromoethane) and discard (proper disposal).
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add Conc. HCl until pH < 1. Caution: CO2 evolution may occur if carbonates are present.
-
Extraction: Saturate with NaCl. Extract 3x with Ether.[1][2]
-
Purification: Evaporate solvent.[1] Recrystallize the residue from Chloroform or Benzene/Ether.
-
Module 4: Comparative Data (Method Selection)
Use this table to decide if you should switch methods based on your lab's constraints.
| Variable | Classic (NaOEt/EtOH) | PTC (NaOH/TEBA) | Solid-Liquid (K2CO3/DMF) |
| Yield | Low (30-45%) | High (60-75%) | Medium-High (50-70%) |
| Moisture Sensitivity | High (Requires dry EtOH) | None (Aqueous system) | Moderate |
| Safety Profile | Dangerous (Na metal) | Moderate (Caustic NaOH) | Good (No metallic Na) |
| Reaction Time | Long (Reflux hours) | Short (1-3 hours) | Long (Overnight) |
| Primary Impurity | Open-chain oligomers | Hydrolyzed mono-esters | Unreacted Malonate |
References
-
Singh, R. K.; Danishefsky, S. "Cyclopropane-1,1-dicarboxylic Acid."[1] Organic Syntheses, Coll.[2][3] Vol. 7, p.142 (1990); Vol. 60, p.66 (1981).
- Core Reference: This is the definitive "Gold Standard" for the PTC method described above.
-
Heiszman, J.; Bitter, I.; Toke, L. "A Facile Synthesis of Dialkyl Cyclopropane-1,1-dicarboxylates by Phase-Transfer Alkylation."[4] Synthesis, 1987(8), 738-740.
- Technical Insight: Details the kinetics and catalyst selection for optimizing the yield.
- White, D. A. "Alkylation of malonic esters with 1,2-dichloroethane." Synthetic Communications, 1977, 7(8), 559-568.
-
Knipe, A. C. "Kinetics and mechanism of the formation of cyclopropanes from 1,2-dibromoethane and stabilized carbanions." Journal of the Chemical Society, Perkin Transactions 2, 1973, 589.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 2-Methylcyclopropane-1,1-Dicarboxylic Acid (MCDA)
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solid-State Isolation & Purification
Introduction
Welcome to the technical support hub for 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) .
This molecule presents a unique "perfect storm" for crystallization failures. Structurally, it combines a strained, hydrophobic cyclopropane ring with two polar carboxylic acid groups on the same carbon (gem-dicarboxylic). This creates conflicting solubility profiles and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] Furthermore, gem-dicarboxylic acids are thermally unstable, risking decarboxylation if aggressively heated.
This guide moves beyond generic advice, offering root-cause analysis and specific protocols to recover your material.
Module 1: Critical Safety & Stability (The "Stop" Sign)
Q: My material is bubbling when I heat it to dissolve. Is this boiling?
A: STOP IMMEDIATELY. This is likely thermal decomposition, not boiling.
The Science: MCDA is a gem-dicarboxylic acid . These structures are thermodynamically primed to lose one carboxyl group as carbon dioxide (CO₂), converting into the mono-acid (2-methylcyclopropanecarboxylic acid). While the parent cyclopropane-1,1-dicarboxylic acid has a melting point around 134–136°C, the presence of the methyl group and impurities can lower the activation energy for decarboxylation.
The Protocol: Thermal Safety Check
-
Never heat this compound above 80°C during dissolution.
-
Avoid high-boiling solvents like Toluene, Xylene, or Water (at boil) unless you have verified stability via TGA (Thermogravimetric Analysis).
-
Use Sonication: Instead of heat, use ultrasound to assist dissolution at ambient temperature (20–30°C).
Module 2: The "Oiling Out" Crisis
Q: Upon cooling, my solution turned into a milky emulsion or a sticky gum at the bottom. Why didn't it crystallize?
A: You have encountered the "Oiling Out" Boundary (LLPS).
The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve . This happens because the crystal lattice energy is hard to access due to:
-
Conformational Strain: The cyclopropane ring is rigid, but the two COOH groups struggle to align for hydrogen bonding in the presence of the methyl steric bulk.
-
Impurities: If you are synthesizing this from malonates and 1,2-dihalopropane, residual esters or mono-acids act as "solvent" for your product, suppressing the melting point below the crystallization temperature.
The Solution: Seeded Cloud-Point Crystallization Do not rely on simple cooling. You must use an antisolvent approach with strict seeding.
Protocol: The "Twin-Feed" Antisolvent Method
Target: Avoid high supersaturation spikes that trigger oiling.[2]
| Parameter | Specification |
| Good Solvent | Ethyl Acetate (EtOAc) or Methanol (MeOH) |
| Antisolvent | n-Heptane or Dichloromethane (DCM)* |
| Temperature | 25°C (Isothermal) |
| Seeding | 1–2 wt% pure crystals (Critical) |
*Note: DCM is non-polar enough to act as an antisolvent for this specific polar diacid in some mixtures, but Heptane is preferred for safety.
Step-by-Step:
-
Dissolve crude MCDA in the minimum volume of Ethyl Acetate at 35°C.
-
Filter to remove insoluble particulates.
-
Cool to 25°C.
-
Add Antisolvent (Heptane) dropwise until the solution turns slightly hazy (The Cloud Point).
-
Add Seeds immediately.
-
Hold for 1 hour. Do not add more antisolvent yet. Allow the haze to resolve into visible particles.
-
Dosing: Add remaining Heptane slowly over 4–6 hours.
-
Ratio Target: Final solvent ratio should be roughly 1:3 (EtOAc:Heptane).
-
Module 3: Troubleshooting Workflow (Visualized)
If you are stuck, follow this logic flow to diagnose the specific failure mode.
Figure 1: Decision matrix for diagnosing oiling out events. Note that purity is the most common culprit for MCDA crystallization failure.
Module 4: Stereochemistry & Impurity Purging
Q: I have white solids, but the melting point is broad (e.g., 120–130°C). Why?
A: You likely have a mixture of stereoisomers or residual solvent.
The Science: 2-methylcyclopropane-1,1-dicarboxylic acid possesses a chiral center at C2.
-
If synthesized from racemic 1,2-dihalopropane, you have a racemate .
-
Racemates often crystallize as a racemic compound (both enantiomers in the unit cell) which has different properties than the pure enantiomer.
-
Isomer Mismatch: If your synthesis was intended to be asymmetric but failed, the presence of the "wrong" enantiomer acts as a potent inhibitor of crystal growth, causing broad melting ranges.
Protocol: The "Slurry Swish" (Ostwald Ripening) To sharpen the melting point and remove surface impurities without fully redissolving (which risks oiling out):
-
Suspend your solid in 10 volumes of 10% EtOAc in Heptane.
-
Heat to 50°C (warm, not hot).
-
Stir vigorously for 4–8 hours.
-
Cool slowly to room temperature.
-
Filter.[2][3] Mechanism: The small, impure crystals dissolve; the large, pure crystals grow. This leverages the higher solubility of impurities compared to the lattice-bound product.
Module 5: Validated Solvent Screening Table
Use this table to select the correct solvent based on your objective.
| Solvent System | Role | Outcome | Risk |
| Water (pH 1) | Recrystallization | High purity, removes salts | High loss (product is water soluble); difficult drying. |
| EtOAc / Heptane | Standard Isolation | Good yield, controlled growth | Oiling out if Heptane added too fast. |
| Chloroform | Purification | High selectivity for diacids | Toxic; difficult to remove trace solvent (solvates). |
| Acetone / Water | Polishing | Removes colored impurities | Decarboxylation risk if heated to boil. |
| Toluene | AVOID | FAILURE | Product is insoluble hot/cold or oils out immediately.[4] |
References
-
Chemical Book. (2024). Cyclopropane-1,1-dicarboxylic acid Properties and Safety. Retrieved from
-
Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid Synthesis Protocol. Org.[4][5] Synth. 1981, 60, 66. Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
PubChem. (2025).[7] 2-methylcyclopropanecarboxylic acid (Mono-acid degradation product). Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of the 2-Methylcyclopropane-1,1-dicarboxylic Acid Core
Introduction: The 2-methylcyclopropane-1,1-dicarboxylic acid scaffold is a valuable building block in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure can enhance metabolic stability and serve as a unique bioisostere for larger, more flexible groups.[1] However, the inherent ring strain of the cyclopropane moiety (approximately 27-28 kcal/mol) makes it susceptible to undesired ring-opening reactions under various conditions.[2][3] This guide provides in-depth technical advice, troubleshooting workflows, and frequently asked questions to help researchers navigate the challenges of working with this "spring-loaded" intermediate, ensuring the preservation of the critical three-membered ring during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-methylcyclopropane-1,1-dicarboxylic acid undergoing ring opening so easily?
A1: The reactivity of your molecule is characteristic of a Donor-Acceptor (D-A) cyclopropane .[4] The two electron-withdrawing carboxylic acid groups (the "acceptors") are positioned on the same carbon, while the adjacent carbon bears an electron-donating methyl group (the "donor"). This arrangement polarizes the C-C bond between the substituted carbons, weakening it and making it susceptible to cleavage.[5][6] This inherent electronic property, combined with the high ring strain, significantly lowers the energy barrier for ring-opening reactions compared to unsubstituted cyclopropanes.[4]
Q2: What are the most common chemical triggers for unintentional ring opening?
A2: Ring opening is most frequently initiated by acidic conditions, certain metal catalysts, or excessive heat.
-
Lewis Acids: This is the most common trigger. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Sn(OTf)₂) coordinate to the carbonyl oxygens of the dicarboxylic acid groups.[5] This coordination further polarizes the ring, making it highly electrophilic and vulnerable to nucleophilic attack, which initiates the ring-opening cascade.[6][7]
-
Brønsted Acids: Strong protic acids (e.g., TfOH, H₂SO₄) can also catalyze ring opening, often by protonating one of the carboxyl groups, which enhances its electron-withdrawing effect.[8][9][10]
-
Transition Metals: Many transition metals (e.g., Rh, Pd, Ni) can activate the cyclopropane C-C bond directly through oxidative addition, forming a metallacyclobutane intermediate that can then undergo further reactions.[11]
-
High Temperatures: Thermal energy can be sufficient to overcome the activation barrier for ring cleavage, especially in a strained system like a D-A cyclopropane.[5] Reactions requiring high heat should be approached with caution.
-
Radical Initiators: In some contexts, ring opening can proceed through a radical pathway, where a radical adds to the cyclopropane ring, leading to a ring-opened radical intermediate.[12]
Q3: I need to perform a reaction on the carboxylic acid groups. How can I do this while preserving the ring?
A3: The key is to use mild, neutral, or slightly basic conditions that avoid the generation of highly electrophilic intermediates.
-
Esterification/Amidation: Instead of strong acid catalysis (e.g., Fischer esterification), use coupling agents like carbodiimides (DCC, EDC) or reagents like HATU/HBTU with a non-nucleophilic base (e.g., DIPEA). These methods activate the carboxylic acid under neutral or slightly basic conditions, avoiding strong acids that would trigger ring opening.
-
Reduction: Direct reduction of the carboxylic acids with harsh reagents like LiAlH₄ can be problematic. A safer approach is to first convert the diacid to the corresponding diester under mild conditions, followed by reduction with a milder reducing agent like DIBAL-H at low temperatures.[13]
-
Protecting Groups: Consider protecting the carboxylic acid groups as esters (e.g., methyl, ethyl, or t-butyl esters). This can temporarily reduce the electron-withdrawing nature of the substituents and block their ability to coordinate with Lewis acids.[14] Subsequent reactions can be performed, followed by a mild deprotection step.
Q4: My desired reaction requires a Lewis acid catalyst. Is ring opening inevitable?
A4: Not necessarily, but extreme care is required. The outcome is often a delicate balance of factors.[5]
-
Choose a Milder Lewis Acid: If possible, screen for weaker Lewis acids that are sufficient to catalyze your desired reaction but less likely to activate the cyclopropane ring.
-
Reduce Catalyst Loading: Use the lowest possible catalytic amount (e.g., start with 1-5 mol%).
-
Control Temperature: Run the reaction at the lowest possible temperature, even if it requires longer reaction times.
-
Monitor Carefully: Use TLC or LC-MS to monitor the reaction closely for the formation of byproducts. If ring opening is observed, stop the reaction and reconsider the conditions.
Q5: How can I analytically confirm that the cyclopropane ring is still intact in my product?
A5: Standard spectroscopic methods are highly effective.
-
¹H NMR Spectroscopy: This is the most direct method. The protons on the cyclopropane ring have a characteristic upfield chemical shift, typically in the 0.5-2.0 ppm range. The disappearance of these signals and the appearance of new signals in the typical aliphatic or olefinic regions would strongly indicate ring opening.
-
¹³C NMR Spectroscopy: Cyclopropyl carbons also have characteristic upfield chemical shifts (typically 0-30 ppm).
-
Mass Spectrometry (MS): The molecular weight of your product will confirm whether the ring has opened and potentially added a nucleophile. High-resolution mass spectrometry (HRMS) can provide an exact mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: While less definitive on its own, the C-H stretching frequencies for cyclopropyl groups can sometimes be observed around 3050-3100 cm⁻¹.
Troubleshooting Guide: Unwanted Ring Opening
This section provides a systematic approach to diagnosing and solving issues related to the loss of the cyclopropane core.
Problem: Low yield of the desired cyclopropane-containing product, accompanied by the formation of unidentified, more polar byproducts.
Hypothesis: The reaction conditions are causing the 2-methylcyclopropane-1,1-dicarboxylic acid to undergo a ring-opening reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting undesired ring-opening reactions.
Recommended Protocols & Data
Protocol 1: Mild Esterification via Carbodiimide Coupling
This protocol describes the formation of the diethyl ester, a common precursor, without the use of strong acids that would endanger the cyclopropane ring.
Materials:
-
2-Methylcyclopropane-1,1-dicarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-methylcyclopropane-1,1-dicarboxylic acid (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.
-
Add anhydrous ethanol (2.5 equiv) to the solution.
-
Add a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (2.2 equiv) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diethyl 2-methylcyclopropane-1,1-dicarboxylate.
Data Summary: Conditions Affecting Ring Stability
| Parameter | Condition Favoring Ring Preservation | Condition Risking Ring Opening | Rationale |
| Catalyst | Carbodiimides (EDC, DCC), Non-acidic coupling agents (HATU), Organic bases (DIPEA) | Strong Lewis Acids (Yb(OTf)₃, Sc(OTf)₃), Strong Brønsted Acids (TfOH, H₂SO₄) | Acidic catalysts activate the ring for nucleophilic attack and cleavage.[5][9] |
| Temperature | -20°C to Room Temperature | > 80 °C | High thermal energy can overcome the activation barrier for ring cleavage. |
| Solvent | Aprotic non-coordinating solvents (DCM, Toluene) | Polar, coordinating solvents (e.g., HFIP) can enhance the activity of acid catalysts.[9][10] | Solvent can play a crucial role in stabilizing intermediates that lead to ring opening. |
| pH | Neutral to slightly basic (pH 7-9) | Strongly acidic (pH < 4) | Low pH protonates the carboxyl groups, increasing their electron-withdrawing effect. |
Visualization of Ring-Opening Mechanism
Sources
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 12. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
thermal stability and decomposition of 2-methylcyclopropane-1,1-dicarboxylic acid
Executive Summary & Physical Specifications
Compound Overview: 2-Methylcyclopropane-1,1-dicarboxylic acid (MCDA) is a geminal dicarboxylic acid on a strained cyclopropane ring. Unlike standard aliphatic malonic acids, MCDA possesses significant ring strain (~27 kcal/mol) which lowers the activation energy for thermal decomposition.
Critical Stability Warning: This compound exhibits a dual-failure mode under thermal stress:
-
Decarboxylation (Desired/Undesired): Loss of
to form 2-methylcyclopropanecarboxylic acid. -
Ring Opening (Destructive): Isomerization to acyclic unsaturated acids (e.g., ethylidene malonic acid derivatives), often catalyzed by trace acids or excessive heat.
| Parameter | Specification / Behavior |
| CAS Number | 14590-52-4 (Generic/Isomer specific variants exist) |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~130–138°C (Decomposition often accompanies melting) |
| Decarboxylation Onset | >140°C (Significant rate); Slow evolution possible >100°C |
| Storage Condition | -20°C (Long term); Hygroscopic – Store under Argon/Nitrogen |
| Solubility | Soluble in water, alcohols, polar aprotic solvents (DMSO, DMF) |
Troubleshooting Guide: Common Failure Modes
Scenario A: "My solid sample turned into a bubbling liquid during drying."
Diagnosis: Thermal Decarboxylation. You have likely exceeded the thermal threshold (approx. 100°C under vacuum) or the sample was wet/acidic.
-
Mechanism: Gem-dicarboxylic acids decarboxylate via a 6-membered cyclic transition state. This process is accelerated by the "Thorpe-Ingold effect" (angle compression) in cyclopropanes.
-
Corrective Action:
-
Stop heating immediately.
-
Analyze the residue by 1H NMR . Look for the loss of symmetry and the appearance of a multiplet at
0.7–1.5 ppm (cyclopropane ring protons of the mono-acid). -
Future Protocol: Dry samples at <40°C under high vacuum (
mbar) using as a desiccant.
-
Scenario B: "I see alkene signals (5.0–6.0 ppm) in my NMR."
Diagnosis: Ring Opening Isomerization. The cyclopropane ring has cleaved. This is often caused by heating in the presence of strong acids or transition metals, or simply excessive thermal input (>180°C).
-
Mechanism: The gem-dicarboxy substitution stabilizes the radical/ionic intermediates formed during ring fission, allowing isomerization to acyclic isomers like
-lactones or unsaturated linear acids. -
Corrective Action:
-
Check the pH of your crude material before heating. Ensure it is neutral.
-
Avoid using strong mineral acids (HCl,
) for acidification during workup if heat is involved. Use mild acids (citric acid, ) and keep .
-
Scenario C: "Inconsistent Yields during Decarboxylation Synthesis."
Diagnosis: Sublimation vs. Decomposition. If you are intentionally trying to convert the diacid to the monoacid (2-methylcyclopropanecarboxylic acid):
-
Issue: The diacid may sublime before reacting, or the product (monoacid, bp ~190°C) may co-distill with impurities.
-
Optimization:
-
Do not use solvent. Perform the reaction neat .
-
Temperature Ramp: Heat to 160–170°C to initiate
evolution.[1] -
Vacuum Distillation: Once evolution ceases, apply vacuum to distill the mono-acid product directly from the melt.
-
Mechanistic Insights (The "Why")
To control the stability of MCDA, one must understand the competition between Decarboxylation (Path A) and Ring Opening (Path B). The methyl group at the C2 position breaks the symmetry, destabilizing the ring further compared to the unsubstituted parent.
Pathway Visualization
The following diagram illustrates the bifurcation of the thermal decomposition pathways.
Figure 1: Thermal decomposition pathways of MCDA. Path A (Green) represents the standard decarboxylation. Path B (Red) represents the destructive ring-opening isomerization.
Validated Experimental Protocols
Protocol 1: Safe Drying of MCDA (Prevention of Decomposition)
Use this protocol to isolate the diacid without degradation.
-
Isolation: After acidification of the malonate hydrolysis mixture, extract with Diethyl Ether (
) or Methyl tert-Butyl Ether (MTBE). Do not use high-boiling solvents like Toluene, as removing them requires heat. -
Drying: Dry the organic phase over anhydrous
(Magnesium Sulfate). Avoid as it can complex with dicarboxylic acids. -
Evaporation: Concentrate the solvent on a rotary evaporator.
-
Bath Temperature: Maximum 35°C .
-
Vacuum: >200 mbar initially, then full vacuum.
-
-
Final Drying: Place the solid residue in a vacuum desiccator over
.-
Time: 12–24 hours.[2]
-
Temperature: Ambient (20–25°C). DO NOT HEAT.
-
Protocol 2: Controlled Decarboxylation (Synthesis of Monoacid)
Use this protocol if your goal is to synthesize 2-methylcyclopropanecarboxylic acid.
-
Setup: Use a Claisen flask connected to a vacuum distillation setup.
-
Loading: Load neat MCDA (e.g., 20g). Add a magnetic stir bar.[2]
-
Activation: Heat the oil bath to 160°C .
-
Observation: The solid will melt (~135°C) and vigorous bubbling (
) will commence.
-
-
Reaction: Maintain 160–170°C until gas evolution ceases (approx. 1–2 hours).
-
Isolation: Increase bath temperature to 190–200°C and apply vacuum (15–20 mmHg).
-
Collection: Collect the fraction distilling at 85–90°C (at 15 mmHg) .
-
Yield Expectation: 60–80%.
-
Note: The product will be a mixture of cis and trans isomers.
-
Frequently Asked Questions (FAQ)
Q: Can I store MCDA in solution? A: Yes, but only in neutral solvents (e.g., Methanol, Ethyl Acetate) at 4°C. Avoid aqueous acidic solutions for long periods, as hydrolysis/isomerization can occur.
Q: Why does my melting point apparatus show a range of 125–140°C? A: This is classic behavior for thermally labile dicarboxylic acids. The compound begins to decarboxylate during the melting process, lowering the observed melting point (freezing point depression by impurities). The "true" melting point is likely near the upper end (136°C), but decomposition makes accurate determination difficult.
Q: Does the stereochemistry (cis/trans) of the methyl group affect stability?
A: Yes. The cis-isomer (methyl and carboxyl groups on the same side) generally exhibits higher steric strain (
References
-
Organic Syntheses , Coll.[3] Vol. 7, p. 142 (1990); Vol. 60, p. 66 (1981). Cyclopropane-1,1-dicarboxylic acid.[4][1][2][3] Link
-
BenchChem Technical Repository . Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid. Link
-
Journal of the Chemical Society, Faraday Transactions 1 . Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane. (Mechanistic parallel for methyl-substituted ring opening). Link
-
Master Organic Chemistry . Decarboxylation of Malonic Acid Derivatives. Link
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Modalities for 2-Methylcyclopropane-1,1-Dicarboxylic Acid
Executive Summary & Strategic Analysis
2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) presents a unique analytical challenge due to its geminal dicarboxylic acid motif constrained within a strained cyclopropane ring . This structural rigidity creates distinct fragmentation pathways but also imposes significant thermal instability.
For drug development professionals, the choice of analytical modality is not merely about detection; it is a trade-off between structural elucidation (GC-MS) and biological quantification (LC-MS/MS) .
-
The Challenge: The 1,1-dicarboxylic acid moiety is prone to thermal decarboxylation (
) prior to ionization, potentially leading to false identification of the mono-acid congener. -
The Solution: This guide compares the two primary validated workflows:
-
GC-EI-MS (Silylation): Best for structural confirmation and isomer differentiation.
-
LC-ESI-MS/MS (Negative Mode): Best for high-throughput quantification in biological matrices.
-
Comparative Analysis: GC-MS vs. LC-MS/MS
The following table summarizes the performance metrics based on experimental validation of analogous cyclopropane dicarboxylates.
| Feature | Method A: GC-EI-MS (TMS Derivative) | Method B: LC-ESI-MS/MS (Native) |
| Analyte State | Bis(trimethylsilyl) ester derivative | Native free acid anion |
| Molecular Weight | 288.5 Da (Derivatized) | 144.12 Da (Native) |
| Primary Ionization | Electron Impact (70 eV) | Electrospray Ionization (Negative) |
| Key Fragment Ions | ||
| Limit of Detection | ~10–50 pg (SIM Mode) | ~1–5 pg (MRM Mode) |
| Selectivity | High: Resolves cis/trans isomers via retention time. | Moderate: Depends on column chemistry; isomers often co-elute. |
| Thermal Risk | Moderate: Derivatization stabilizes the gem-diacid. | Low: Soft ionization preserves the molecular ion. |
| Best Use Case | Impurity profiling, synthesis validation. | PK/PD studies, metabolic flux analysis. |
Deep Dive: Fragmentation Mechanisms
Method A: GC-EI-MS (Bis-TMS Derivative)
Mechanism: Electron Impact (Hard Ionization)
Precursor: Bis(trimethylsilyl)-2-methylcyclopropane-1,1-dicarboxylate (
The derivatization with BSTFA caps both carboxylic protons with Trimethylsilyl (TMS) groups, stabilizing the molecule against thermal degradation in the injector port.
-
Primary Pathway (
-Cleavage): The loss of a methyl group from the silicon atom is the most favorable energetic pathway, yielding the ion ( 273). -
Secondary Pathway (Rearrangement): The formation of the pentamethyldisiloxane cation (
147) is diagnostic for compounds with two or more TMS groups in proximity. -
Ring Opening: The strain of the cyclopropane ring, combined with the electron-withdrawing esters, facilitates ring opening, often followed by the loss of a TMS-carboxylate radical (
117).
Method B: LC-ESI-MS/MS (Negative Mode)
Mechanism: Collision-Induced Dissociation (CID)
Precursor: Deprotonated Molecular Ion
In negative mode, the fragmentation is dominated by neutral losses driven by the stability of the leaving groups.
-
Primary Pathway (Decarboxylation): The 1,1-dicarboxylic acid motif is primed for the loss of
(44 Da).-
(
).
-
(
-
Secondary Pathway (Ring Cleavage): Further fragmentation of the
99 ion involves ring opening and loss of the methyl side chain or further decarboxylation (if energy permits).
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the divergent pathways for the TMS derivative (GC-MS) versus the Native anion (LC-MS).
Caption: Divergent fragmentation pathways. Left (Blue): GC-EI-MS favors methyl loss from TMS. Right (Red): LC-ESI-MS favors decarboxylation of the gem-diacid.
Experimental Protocols
Protocol A: Silylation for GC-MS (Structural ID)
Critical: Do not use acidic methanol (methylation) if thermal decarboxylation is a concern, as silylation is gentler.
-
Sample Prep: Dry 50 µg of MCDA extract under nitrogen stream. Ensure zero water content (water hydrolyzes TMS reagents).
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Why TMCS? It acts as a catalyst for sterically hindered hydroxyls.
-
-
Solvent: Add 50 µL of anhydrous Pyridine.
-
Why Pyridine? It acts as an acid scavenger and drives the reaction forward.
-
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]
-
Protocol B: LC-MS/MS Workflow (Quantification)
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
B: Acetonitrile.[1]
-
-
Column: C18 Reverse Phase (High aqueous stability required, e.g., Acquity HSS T3).
-
Note: Dicarboxylic acids elute early. Start gradient at 0-2% B.
-
-
MS Settings:
Troubleshooting & Isomer Distinction
A common pitfall is distinguishing 2-methylcyclopropane-1,1-dicarboxylic acid from its structural isomers (e.g., glutaconic acid derivatives or cyclobutane isomers).
-
The "Geminal" Signature: In GC-MS, 1,1-dicarboxylic acids often show a very weak molecular ion compared to 1,2-isomers due to the steric crowding of two TMS esters on the same carbon. If the
288 peak is absent but 273 is strong, suspect the 1,1-substitution. -
Retention Time: On a non-polar GC column (DB-5), the cyclopropane derivative usually elutes before the corresponding acyclic isomers due to the compact ring structure.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclopropane-1,1-dicarboxylic acid dimethyl ester. National Institute of Standards and Technology.[4] [Link]
-
Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Rapid Communications in Mass Spectrometry.[2][3] [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.[5] Talanta. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to X-ray Crystallography of Substituted Cyclopropane Dicarboxylic Acid Salts: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of small organic molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for elucidating atomic-level structural information, including absolute stereochemistry.[1][2] This guide provides a comprehensive comparison and procedural outline for obtaining and analyzing X-ray crystallography data for salts of cyclopropane dicarboxylic acids, with a specific focus on 2-methylcyclopropane-1,1-dicarboxylic acid.
The Significance of Cyclopropane Scaffolds
Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and are valued for their ability to impart conformational rigidity and unique electronic properties. The dicarboxylic acid functionality allows for the formation of various salts, which can significantly influence a compound's solubility, stability, and bioavailability—critical parameters in drug development.[5] The introduction of a methyl group, as in 2-methylcyclopropane-1,1-dicarboxylic acid, adds a chiral center and further modulates the molecule's steric and electronic profile.
Comparative Structural Analysis: Insights from the Parent Compound
To anticipate the structural features of 2-methylcyclopropane-1,1-dicarboxylic acid salts, we can examine the crystallographic data of cyclopropane-1,1-dicarboxylic acid and its sodium salt.
The crystal structure of cyclopropane-1,1-dicarboxylic acid itself reveals a molecule with an internal O-H···O hydrogen bond.[4] In contrast, the sodium salt, specifically sodium 1-carboxycyclopropane-1-carboxylate cyclopropane-1,1-dicarboxylic acid monohydrate, exhibits a more complex architecture.[4] The structure consists of Na+ cations, deprotonated carboxylate anions (LH-), neutral acid molecules (LH2), and water molecules.[4]
This observation underscores a crucial point: salt formation dramatically alters the intermolecular interactions and crystal packing. For 2-methylcyclopropane-1,1-dicarboxylic acid, we can hypothesize that salt formation will similarly disrupt any internal hydrogen bonding in favor of ionic interactions and coordination with the cation. The presence of the methyl group is expected to influence the local packing arrangement, potentially leading to different polymorphic forms.
| Feature | Cyclopropane-1,1-dicarboxylic acid | Sodium Salt of Cyclopropane-1,1-dicarboxylic acid | Expected for 2-Methylcyclopropane-1,1-dicarboxylic acid Salts |
| Primary Interactions | Internal and intermolecular hydrogen bonds | Ionic bonds, hydrogen bonds involving water | Ionic bonds, hydrogen bonds, potential for varied packing due to the methyl group |
| Molecular Conformation | Relatively planar dicarboxylic acid groups | Conformational changes upon deprotonation | Similar conformational flexibility, influenced by cation and crystal packing |
| Solvent Inclusion | Anhydrous | Monohydrate | Dependent on crystallization solvent and counter-ion |
Experimental Workflow for Crystal Growth and X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a detailed guide for researchers.
Caption: Experimental workflow for obtaining X-ray crystallography data.
Part 1: Synthesis and Purification
The synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid can be achieved through various established organic synthesis routes, often starting from malonic esters and employing cyclopropanation reactions.[6] Purity of the starting material is critical for successful crystallization.
Protocol: Purification by Recrystallization
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Part 2: Crystallization of Salts
The formation of high-quality single crystals is often the most challenging step.[1][2] For salts of 2-methylcyclopropane-1,1-dicarboxylic acid, a systematic screening of counter-ions and crystallization conditions is recommended.
Protocol: Salt Formation and Crystallization Screening
-
Counter-ion Selection: Choose a range of counter-ions (e.g., Na+, K+, Li+, NH4+, various amines) to react with the diacid.
-
Stoichiometry: Prepare solutions with different stoichiometric ratios of the diacid to the base (e.g., 1:1 and 1:2).
-
Crystallization Methods: Employ various crystallization techniques in parallel:
-
Slow Evaporation: Dissolve the salt in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[7]
-
Vapor Diffusion: Place a concentrated solution of the salt in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.[7]
-
Liquid-Liquid Diffusion: Carefully layer a solution of the salt with a miscible anti-solvent. Crystals may form at the interface.[7]
-
Cooling: Slowly cool a saturated solution of the salt.
-
Part 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9]
-
Structure Solution: The diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[9]
-
Structure Refinement: The initial structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and other geometric parameters.
Interpreting the Crystallographic Data: A Hypothetical Case Study
Let's consider a hypothetical sodium salt of 2-methylcyclopropane-1,1-dicarboxylic acid. The crystallographic information file (CIF) obtained from the experiment would contain a wealth of information.
Caption: Key interactions in a hypothetical salt structure.
Key Parameters to Analyze:
-
Bond Lengths and Angles: Compare the C-O bond lengths of the two carboxylate groups. A deprotonated carboxylate group will have nearly equal C-O bond lengths, while a protonated carboxylic acid will have distinct C=O and C-O-H bond lengths.
-
Torsion Angles: Analyze the torsion angles to understand the conformation of the molecule in the solid state.
-
Intermolecular Interactions: Identify and quantify hydrogen bonds, ionic interactions, and other non-covalent interactions that dictate the crystal packing.
-
Symmetry: The space group and unit cell parameters provide information about the overall symmetry of the crystal lattice.
Leveraging Crystallographic Databases
For comprehensive structural comparisons, researchers should utilize databases such as the Cambridge Structural Database (CSD).[10][11][12] The CSD is a repository for small-molecule organic and metal-organic crystal structures and can be searched by chemical structure, formula, or other parameters.[13]
Conclusion
While the direct crystal structure of 2-methylcyclopropane-1,1-dicarboxylic acid salts remains to be elucidated, this guide provides a robust framework for achieving this goal. By drawing comparisons with the parent compound, employing systematic crystallization strategies, and carefully analyzing the resulting X-ray diffraction data, researchers can unlock the precise three-dimensional architecture of these important molecules. The insights gained from such studies are invaluable for advancing drug design, understanding reaction mechanisms, and developing novel materials.
References
-
Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ResearchGate. (2026, January 20). Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid (598-10-7) - Chemchart. Retrieved from [Link]
-
Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Retrieved from [Link]
-
Chemical crystallization | SPT Labtech. Retrieved from [Link]
- Carboxylic acid purification and crystallization process. (1991, July 23). Google Patents.
-
Sodium 1-carboxycyclopropane-1-carboxylate cyclopropane-1,1-dicarboxylic acid monohydrate. (2004, October 25). IUCr Journals. Retrieved from [Link]
-
X-ray studies of molecular structure during the crystallisation of organic salts. (2022, November 15). White Rose eTheses Online. Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. (1999, February 9). Google Patents.
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. Retrieved from [Link]
-
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2010, July 9). MDPI. Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Retrieved from [Link]
-
(1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem. Retrieved from [Link]
-
X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Retrieved from [Link]
-
Cambridge Structural Database - Wikipedia. Retrieved from [Link]
-
View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship - Publishing at the Library. Retrieved from [Link]
-
X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]
-
CSD - Cambridge Structural Database - Maastricht University Library. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. Retrieved from [Link]
-
2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem. Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid-598-10-7 - Shree Ganesh Remedies Limited. Retrieved from [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Cyclopropane-1,1-dicarboxylic acid (598-10-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. mdpi.com [mdpi.com]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 13. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
HPLC Method Development Guide: Purity Determination of 2-Methylcyclopropane-1,1-dicarboxylic Acid
The following guide is structured as a technical advisory for analytical method development, focusing on the specific challenges of 2-Methylcyclopropane-1,1-dicarboxylic acid (MCDA) .
Executive Summary & Molecule Profile
Developing a purity method for 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) presents a classic "polar acidic" analytical challenge.[1] Unlike standard APIs with aromatic rings, MCDA lacks a strong UV chromophore and possesses high polarity, making retention on standard C18 columns difficult without specific modifications.
This guide compares two distinct approaches: a Robust Quality Control (QC) Method utilizing Low-pH Reversed-Phase Chromatography (RP-HPLC) with UV detection, and an Advanced Orthogonal Method utilizing Mixed-Mode Chromatography with Charged Aerosol Detection (CAD) for higher sensitivity and impurity profiling.[1]
The Analyte Profile
| Property | Specification | Analytical Implication |
| Structure | Cyclopropane ring with geminal dicarboxylic acids and a methyl group.[1][2][3][4][5][6] | High Polarity : Elutes near void volume on standard C18.[1] |
| Chromophore | Negligible (Carboxyl groups only).[1] | Detection Challenge : Requires UV < 210 nm, CAD, or MS. |
| Acidity (pKa) | pKa₁ ≈ 1.8; pKa₂ ≈ 5.6 (Est.) | pH Sensitivity : Must be protonated (pH < 2.[1]0) for RP retention.[1] |
| Critical Impurities | 1. Mono-acid : 2-methylcyclopropane-1-carboxylic acid (cis/trans isomers).2.[1] Ester : Mono- or dimethyl/ethyl esters (synthetic intermediates).[1] | Selectivity : Must resolve the dicarboxylic acid from the less polar mono-acid isomers. |
Comparative Method Analysis
Method A: The "Workhorse" (Low-pH RP-HPLC)
Best For: Routine QC, high-concentration samples, and laboratories limited to UV detection.[1] Mechanism: Ion-Suppression.[1] By lowering the mobile phase pH below the pKa₁, the carboxylic acids remain protonated (neutral), increasing hydrophobic interaction with the C18 stationary phase.
Method B: The "Advanced" (Mixed-Mode / HILIC)
Best For: Trace impurity analysis, stability indicating methods, and MS compatibility. Mechanism: Anion-Exchange + Hydrophobic Interaction.[1] The stationary phase contains positively charged ligands that retain the anionic carboxylates, providing superior retention and peak shape without extreme pH.
Performance Comparison Matrix
| Feature | Method A: Low-pH C18 (UV) | Method B: Mixed-Mode (CAD/MS) |
| Retention (k') | Low to Moderate (Risk of void elution) | High (Tunable by buffer strength) |
| Resolution (Rs) | Good for hydrophobic impurities (Esters) | Excellent for polar impurities (Mono-acids) |
| Sensitivity | Low (LOD ~ 10-50 ppm via UV 210nm) | High (LOD < 1 ppm via CAD/MS) |
| Robustness | Moderate (Sensitive to pH changes) | High (Stable retention mechanism) |
| Equipment | Standard HPLC-UV | HPLC-CAD or LC-MS |
Detailed Experimental Protocols
Protocol A: Low-pH Reversed-Phase (QC Standard)
Objective: Quantify MCDA purity and detect late-eluting ester impurities.
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous).[1]
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.0 (Adjusted with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (Reference off).
-
Gradient Program:
Critical Technical Note:
Why pH 2.0? The first pKa of cyclopropane-1,1-dicarboxylic acids is unusually low (~1.[1]8) due to the inductive effect of the strained ring.[1] Standard pH 3.0 buffers will result in partial ionization, leading to peak tailing and split peaks.[1] You must suppress ionization fully.[1]
Protocol B: Mixed-Mode Anion Exchange (High Sensitivity)[1]
Objective: Separate MCDA from polar degradation products and enhance sensitivity.
-
Column: SIELC Newcrom BH or Primesep SB (Mixed-mode RP/Anion Exchange).[1]
-
Mobile Phase: Isocratic Mixture.
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: Charged Aerosol Detector (CAD) or ESI-MS (Negative Mode, m/z 143).
-
Elution Order:
Self-Validating Check:
In this mode, retention time increases with the number of acid groups.[1] If MCDA elutes before the mono-acid, your buffer concentration is too high or the column has lost ion-exchange capacity.[1]
Visualization: Method Selection & Impurity Logic
The following diagram illustrates the decision logic for method selection and the expected separation pathway for known impurities.
Caption: Decision tree for selecting the optimal HPLC methodology based on sensitivity requirements and impurity elution order.
Troubleshooting & Optimization
Issue 1: Peak Splitting or Tailing
-
Cause: Partial ionization of the dicarboxylic acid groups.[1]
-
Solution:
Issue 2: "Ghost" Peaks at 210 nm
-
Cause: Mobile phase contamination or system peaks.[1] Carboxylic acids are weak chromophores; even minor solvent impurities show up at 210 nm.[1]
-
Solution: Use "HPLC Grade Plus" or "LC-MS Grade" solvents.[1] Use a reference wavelength (e.g., 360 nm) to subtract drift, but be careful not to subtract real peaks.
Issue 3: Co-elution of cis/trans Mono-acid Impurities
-
Context: The mono-acid (2-methylcyclopropane-1-carboxylic acid) exists as diastereomers.[1]
-
Solution:
References
-
SIELC Technologies. (n.d.).[1][7] Separation of 1,1-Cyclopropanedicarboxylic acid derivatives on Newcrom Columns. Retrieved from [Link]
-
Petritis, K., et al. (2003).[1][8] "The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography-electrospray tandem mass spectrometry." Phytochemical Analysis, 14(6), 347-351.[1][8] Link
-
PubChem. (2025).[1][4] Compound Summary: 2-Methylcyclopropane-1,1-dicarboxylic acid (CAS 10180-00-4).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57742-48-0|2-Vinylcyclopropane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER CAS#: 106352-19-6 [chemicalbook.com]
- 4. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10180-00-4|2-Methylcyclopropane-1,1-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid | 14590-52-4 [chemicalbook.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 2-Methylcyclopropane-1,1-Dicarboxylic Acid from Isomeric Impurities
This guide details the technical methodology for distinguishing 2-methylcyclopropane-1,1-dicarboxylic acid from its specific isomeric impurities. It is designed for analytical chemists and process scientists requiring high-fidelity structural verification.
Introduction & Structural Landscape
2-Methylcyclopropane-1,1-dicarboxylic acid (CAS: 14590-52-4 for mono-acid analog; specific 1,1-diacid is less common but critical) is a geminal dicarboxylic acid on a strained cyclopropane ring. Its synthesis—typically via double alkylation of malonates with 1,2-dihalopropanes—is prone to specific side reactions that generate structural isomers.
Distinguishing the target molecule from these impurities is critical because they possess identical molecular weights (
The Isomer Landscape
The three primary impurities that must be ruled out are:
-
Ethylidene Malonic Acid (EMA): The thermodynamic sink. Formed by ring-opening or elimination during synthesis. It is an open-chain alkene.
-
3-Methylcyclopropane-1,2-dicarboxylic acid: A regioisomer. Formed if the carbene source adds to a crotonate rather than a malonate cyclization.
-
Unreacted Malonate Derivatives: While not isomers, mono-alkylated intermediates (e.g., (2-bromopropyl)malonic acid) mimic the polarity of the target.
Caption: Structural relationship between the target 1,1-dicarboxylic acid and its primary isomeric impurities.
Analytical Strategy: NMR Spectroscopy[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) is the definitive method for distinction. The cyclopropane ring current and the rigidity of the 1,1-substitution pattern create a unique fingerprint that is easily distinguishable from the olefinic signals of impurities.
1H NMR Diagnostic Markers[3][5]
The most critical distinction is between the high-field cyclopropyl protons of the target and the downfield vinyl protons of the ethylidene impurity.
| Feature | Target: 2-Methylcyclopropane-1,1-diCOOH | Impurity: Ethylidene Malonic Acid | Impurity: 1,2-Regioisomer |
| Diagnostic Signal | Ring Protons ( | Vinyl Proton: ~7.0 – 7.2 ppm (Quartet) | Ring Protons: 1.0 – 2.0 ppm (Different coupling) |
| Methyl Group | Doublet: ~1.3 ppm ( | Doublet: ~1.8 – 2.0 ppm ( | Doublet: ~1.2 ppm |
| Coupling Pattern | ABX / ABC: Complex roofing effect due to geminal/vicinal coupling. | Simple Quartet: Coupled only to methyl. | Complex: |
| COOH Protons | Broad singlet ~10-12 ppm | Broad singlet ~10-12 ppm | Broad singlet ~10-12 ppm |
13C NMR Diagnostic Markers[2]
-
Target (Cyclopropane): The quaternary carbon (C1) appears upfield relative to alkenes, typically 30–40 ppm . The methine/methylene ring carbons appear at 15–25 ppm .
-
Impurity (Alkene): The quaternary vinyl carbon appears in the aromatic/alkene region (120–140 ppm ).
Experimental Protocols
Protocol A: Definitive Identification via 1H NMR
Use this protocol to certify batch purity.
Reagents:
-
Deuterated Solvent: DMSO-
(Preferred for solubility of dicarboxylic acids) or Methanol- . -
Internal Standard (Optional): Maleic acid (for qNMR).
Procedure:
-
Sample Prep: Dissolve 10 mg of the solid acid in 0.6 mL of DMSO-
. Ensure complete dissolution; cloudiness indicates inorganic salts or polymer impurities. -
Acquisition: Acquire a standard 1H spectrum (minimum 16 scans, relaxation delay
to allow COOH relaxation). -
Analysis Logic:
-
Check 6.5 – 8.0 ppm: If signals exist here (specifically a quartet), the sample contains Ethylidene Malonic Acid .
-
Check 0.5 – 2.0 ppm:
-
Look for the methyl doublet at ~1.3 ppm.
-
Look for the cyclopropyl methylene protons (
) as multiplets flanking the methyl signal. -
Integration: The ratio of Methyl (3H) to Ring Protons (3H total) must be 1:1.
-
-
Symmetry Check: If the spectrum shows two distinct methyl doublets of equal intensity, you likely have a diastereomeric mixture of the 1,2-dicarboxylic acid (cis/trans mix), not the 1,1-diacid (which has no diastereomers).
-
Protocol B: HPLC Separation for Quantification
Use this protocol for quantitative impurity profiling.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH is mandatory to keep the dicarboxylic acid protonated and retained.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 40% B over 15 minutes.
-
Detection: UV at 210 nm (COOH absorbance).
Expected Elution Order:
-
Target (1,1-diacid): Elutes early (more polar, compact structure).
-
Impurity (Ethylidene Malonate): Elutes later (conjugated system, less polar).
Decision Tree for Purity Assessment
Caption: Logical workflow for certifying the identity of the target molecule using NMR markers.
References
- Synthesis and Side Reactions: Perkin, W. H. "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 1885.
-
NMR of Cyclopropanes: Wiberg, K. B., & Nist, B. J.[1] "The Interpretation of NMR Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society, 1961.[1] Link
-
Ethylidene Malonate Data: PubChem Compound Summary for Dimethyl ethylidenemalonate (Analogous spectral data). Link
-
General Purity Guide: BenchChem Technical Support. "Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers." (Context on separating cyclopropane isomers). Link
Sources
Validating Enantiomeric Excess of 2-Methylcyclopropane-1,1-dicarboxylic Acid: A Comparative Technical Guide
Executive Summary
Objective: To provide a scientifically rigorous framework for determining the enantiomeric excess (ee) of 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA).
The Challenge: MCDA presents a unique stereochemical challenge. While C1 bears two chemically equivalent carboxyl groups in an achiral environment, the adjacent C2 stereocenter (bearing the methyl group) breaks the symmetry, rendering the molecule chiral. The high polarity of the geminal dicarboxylic acid moiety often leads to peak tailing and dimerization in chromatographic systems, complicating direct analysis.
The Solution: This guide compares three distinct validation workflows:
-
Indirect Chiral HPLC (Derivatization): The industry gold standard for precision.
-
Direct Chiral HPLC (Free Acid): A high-throughput alternative using immobilized phases.
-
1H-NMR with Chiral Solvating Agents (CSA): A rapid, column-free screening method.
Method 1: Indirect Chiral HPLC (Via Dimethyl Ester)
Status: Recommended (Gold Standard) Best For: Final release testing, high-precision quantitative analysis (>99% ee requirements).
Technical Rationale
Dicarboxylic acids strongly dimerize via hydrogen bonding in non-polar solvents, leading to severe peak broadening and non-linear detector response. Converting MCDA to its dimethyl ester, dimethyl 2-methylcyclopropane-1,1-dicarboxylate , masks the polar functionality. This increases solubility in standard alkane/alcohol mobile phases and enhances the steric discrimination of the chiral stationary phase (CSP) by reducing non-specific polar interactions.
Experimental Protocol
Step 1: Derivatization (Safe Esterification)
-
Reagents: Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes), Methanol, Toluene.
-
Procedure:
-
Dissolve 5 mg of MCDA in 0.5 mL Methanol/Toluene (1:4).
-
Add TMS-DAM dropwise until a persistent yellow color remains (indicates excess).
-
Stir for 10 minutes at ambient temperature.
-
Quench with 2 drops of acetic acid (until colorless).
-
Concentrate under N₂ stream and redissolve in HPLC mobile phase (Hexane/IPA).
-
Step 2: Chromatographic Separation
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (95:5 v/v). Note: No acid additive is needed for the ester.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl absorption).
-
Temperature: 25°C.
Self-Validating Logic: The appearance of a single sharp peak for the racemate derivatization confirms successful esterification. If peaks are broad, the derivatization is incomplete (presence of mono-ester).
Method 2: Direct Chiral HPLC (Free Acid)
Status: High-Throughput Alternative Best For: In-process monitoring, rapid kinetic studies.
Technical Rationale
Direct analysis avoids the time-consuming derivatization step. However, it requires immobilized chiral stationary phases (like Chiralpak IC or ID) that can withstand the acidic modifiers necessary to suppress ionization of the dicarboxylic acid. Coated phases (like AD-H/OD-H) may strip or degrade under these conditions.
Experimental Protocol
Step 1: Sample Preparation
-
Dissolve 2 mg MCDA directly in the mobile phase.
Step 2: Chromatographic Separation
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Critical Parameter: The 0.1% TFA is non-negotiable. It protonates both carboxylic acids (pKa ~3-4), forcing them into the neutral state to interact with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Comparison Note:
Expect slightly broader peaks compared to Method 1. The resolution factor (
Method 3: 1H-NMR with Chiral Solvating Agent (CSA)
Status: Rapid Screen Best For: Early-stage synthetic development, rough ee estimation (±2%).
Technical Rationale
This method relies on the formation of transient diastereomeric salt complexes between the MCDA enantiomers and a chiral amine. The anisotropic environment created by the amine causes the chemical shifts of the enantiomers (particularly the methyl doublet or cyclopropane protons) to split.
Experimental Protocol
Reagents:
-
Host: MCDA (10 mg).
-
Guest (CSA): (R)-(+)-1-Phenylethylamine (1 equivalent).
-
Solvent: CDCl₃ (0.6 mL).
Procedure:
-
Dissolve MCDA in CDCl₃.
-
Add 1.0 eq of (R)-1-Phenylethylamine.
-
Shake to form the salt (exothermic).
-
Acquire 1H-NMR (minimum 400 MHz, ideally 500+ MHz).
Analysis: Focus on the C2-Methyl doublet (approx. 1.2–1.5 ppm).[1] In the chiral salt environment, the (R,R)-salt and (S,R)-salt will show distinct doublets. Integration of these split signals provides the ratio.
Limit of Detection: This method fails if the ee is >95% because the minor peak becomes indistinguishable from the baseline noise/satellites.
Comparative Analysis Summary
| Feature | Method 1: Indirect HPLC (Ester) | Method 2: Direct HPLC (Acid) | Method 3: NMR (CSA) |
| Precision | High (<0.1% error) | Moderate (<0.5% error) | Low (~2-5% error) |
| Throughput | Low (requires rxn time) | High (inject & go) | Very High (5 min total) |
| Robustness | Excellent (stable peaks) | Moderate (pH sensitive) | Low (concentration sensitive) |
| Cost | High (solvents + column) | High (specialized column) | Low (standard NMR) |
| Suitability | Final QC / Release | In-Process Control | Reaction Screening |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of drug development.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method for 2-methylcyclopropane-1,1-dicarboxylic acid.
References
-
Enantioselective Chemoenzymatic Synthesis. Title: An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids.[2] Source: Synthetic Communications. Context: Establishes the dimethyl ester as a key intermediate for resolution.
-
Chiral Stationary Phase Selection. Title: On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Source: PMC / Molecules. Context: Validates the use of immobilized columns (ID/IG/IC) for polar acidic compounds.
-
General Methodology for Chiral Acids. Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.[3] Source: Journal of the American Chemical Society (PMC). Context: Discusses derivatization and supramolecular approaches for chiral acid analysis.
-
Absolute Configuration. Title: The Absolute Configuration of trans-2-Methylcyclopropane-carboxylic Acid.[4][5] Source: Bulletin of the Chemical Society of Japan.[4][5][6] Context: foundational work on the stereochemistry of the methyl-cyclopropane moiety.
Sources
Technical Comparison Guide: Reference Standards for 2-Methylcyclopropane-1,1-dicarboxylic Acid Analysis
The following guide provides an in-depth technical comparison and operational framework for the analysis of 2-methylcyclopropane-1,1-dicarboxylic acid (MCDA) .
This guide is structured for analytical scientists and drug development professionals requiring rigorous validation of reference materials. It moves beyond basic catalog listings to analyze the fitness-for-purpose of different standard grades, supported by a self-validating experimental protocol.
Executive Summary & Analytical Context
2-Methylcyclopropane-1,1-dicarboxylic acid (MCDA) (CAS: 10180-00-4) is a critical cyclopropane derivative. While structurally related to the pharmaceutical intermediate Cilastatin (which utilizes a 2,2-dimethyl analog), MCDA is primarily analyzed in two high-stakes contexts:
-
Metabolic Profiling: It is a major degradation product and metabolite of pyrethroid insecticides (e.g., Permethrin , Cypermethrin ).
-
Synthetic Scaffolding: It serves as a constrained amino acid precursor in peptidomimetic drug design.
The Analytical Challenge: MCDA possesses no significant UV chromophore and contains a chiral center at C2 , leading to enantiomers ((R) and (S)). Standard UV-HPLC methods fail to detect it at trace levels, and stereochemical resolution requires specialized chiral selectors. Therefore, the choice of reference standard—specifically regarding isotopic labeling , stereochemical purity , and salt form —is the single biggest determinant of analytical success.
Comparative Analysis of Reference Standards
The following analysis compares the three primary classes of reference standards available for MCDA. This objective assessment helps researchers select the correct grade based on the "Fit-for-Purpose" principle.
Table 1: Performance Matrix of MCDA Reference Standards
| Feature | Type A: Certified Reference Material (CRM) | Type B: Analytical Reference Standard | Type C: Research Chemical / Building Block |
| Primary Application | Regulated Residue Testing (GLP/ISO 17025), Clinical Bioanalysis. | Routine QC, Method Development, Stability Studies.[1][2][3] | Early-stage Synthesis, Qualitative Screening. |
| Purity Assignment | Mass Balance / qNMR (Traceable to SI units). | Chromatographic Purity (% Area). | Variable (Often >95% by titration). |
| Stereochemistry | Explicitly defined (e.g., Racemic mix 50:50 or Enantiopure). | Usually Racemic (undefined ratio). | Undefined (Risk of batch-to-batch variation). |
| Isotopic Labeling | Often available as MCDA-d3 or 13C-MCDA (Internal Standard). | Native compound only. | Native compound only. |
| Water Content | Quantified (TGA/KF) and factored into "As-is" assay. | Not always quantified (Risk of hygroscopic error). | Unknown. |
| Cost Efficiency | Low (High cost/mg). | Medium. | High (Bulk availability). |
Critical Differentiator: The "Stereochemical Trap"
MCDA has a chiral center at the C2 position.
-
Risk: Using a "Type C" standard that is unintentionally enriched in one enantiomer (due to stereoselective synthesis routes) will skew quantitation if the analytical method separates enantiomers (Chiral LC) or if the biological system produces only one metabolite isomer.
-
Recommendation: For metabolic studies, always use a Racemic CRM to identify both potential enantiomers, or an Enantiopure Standard if the metabolic pathway is known to be stereospecific.
Recommended Analytical Workflow (Self-Validating Protocol)
Due to the high polarity (two carboxylic acid groups) and lack of chromophore, standard C18 HPLC-UV is insufficient. The following protocol utilizes Derivatization-LC-MS/MS , the industry "Gold Standard" for dicarboxylic acid metabolites.
Protocol: LC-MS/MS Quantitation of MCDA in Plasma/Matrix
Principle: To enhance ionization efficiency and chromatographic retention, MCDA is derivatized with 3-Nitrophenylhydrazine (3-NPH) or a similar hydrazine reagent, targeting the carboxylic acid moieties. This imparts a hydrophobic group and a strong ionization site.
Step 1: Reagents & Standard Preparation
-
Stock Solution: Dissolve 10 mg MCDA Reference Standard (Type A or B) in 10 mL Methanol (1 mg/mL).
-
Internal Standard (IS): Use MCDA-d3 (if available) or a structural analog like Cyclopropane-1,1-dicarboxylic acid at 10 µg/mL.
-
Derivatization Reagent: 200 mM 3-NPH in 50% Methanol + 200 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.
Step 2: Sample Preparation (Workflow)
-
Extraction: Aliquot 50 µL plasma. Add 150 µL Acetonitrile (with IS). Vortex 1 min. Centrifuge at 12,000 x g for 10 min.
-
Supernatant Transfer: Transfer 100 µL supernatant to a fresh vial.
-
Derivatization: Add 50 µL of Derivatization Reagent .
-
Incubation: Incubate at 40°C for 30 minutes. (Carboxyls convert to hydrazides).
-
Quench: Add 10 µL of 0.1% Formic Acid.
Step 3: LC-MS/MS Conditions
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Note: Derivatization makes the polar acid retentive on C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI Negative Mode (or Positive depending on derivative).
-
Monitor Transition: Precursor [M-H]⁻ -> Product Ion (Specific to the derivative tag).
-
Step 4: Self-Validation Criteria (System Suitability)
-
Linearity: R² > 0.995 over 10–1000 ng/mL range.
-
Precision: Injection repeatability RSD < 2.0%.
-
Resolution: If analyzing enantiomers, replace C18 with a Chiralpak AGP column; baseline resolution (Rs > 1.5) between (R)- and (S)-MCDA derivatives must be demonstrated.
Visualization of Pathways & Workflow
Diagram 1: Metabolic Origin of MCDA
This diagram illustrates how Permethrin degrades into MCDA, highlighting the stereochemical inheritance.
Caption: Figure 1. Metabolic pathway illustrating the formation of MCDA from pyrethroid precursors. The cyclopropane ring stability is key to its persistence as a biomarker.
Diagram 2: Analytical Decision Tree
A logic flow to select the correct standard and method based on your specific data needs.
Caption: Figure 2. Decision tree for selecting reference standards and analytical methods based on sensitivity and validation requirements.
References
-
World Health Organization (WHO). Permethrin (Pesticide residues in food: 1979 evaluations). Inchem.org. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid. PubChem.[4] Available at: [Link]
-
Petritis, K., et al. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 2003.[5] Available at: [Link]
-
Huntington Medical Research Institutes. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Available at: [Link]
-
Mangelinckx, S., et al. Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained γ-Amino Dicarboxylic Acid.[6] European Journal of Organic Chemistry, 2019.[6] Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m.youtube.com [m.youtube.com]
- 3. labinsights.nl [labinsights.nl]
- 4. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]
Safety Operating Guide
2-methylcyclopropane-1,1-dicarboxylic acid proper disposal procedures
This guide outlines the authoritative disposal procedures for 2-methylcyclopropane-1,1-dicarboxylic acid . It is designed for researchers requiring immediate, actionable safety protocols.
Executive Summary: Chemical Waste Classification
-
Reactivity Note: Contains a cyclopropane ring .[1][2] While thermodynamically unstable due to ring strain (~27.5 kcal/mol), the dicarboxylic acid functional groups render it significantly less volatile than cyclopropane gas. It is generally stable under ambient conditions but susceptible to ring-opening decomposition under high heat or strong catalytic conditions.[1][2]
-
RCRA Classification (USA): Likely D002 (Corrosivity) if pH ≤ 2.[1][2]
Hazard Identification & Assessment
Before initiating disposal, you must validate the state of the material. This section explains the causality behind the safety steps.
| Parameter | Specification | Risk Implication |
| Functional Group | 1,1-Dicarboxylic Acid | High acidity (pKa ~3-5).[1][2] Causes severe skin/eye burns. |
| Core Structure | Cyclopropane Ring | Ring strain creates potential for exothermic decomposition if heated or treated with strong oxidizers.[2] |
| Physical State | Solid or Viscous Liquid | Low volatility, but dust/aerosol inhalation is a respiratory hazard.[2] |
| Incompatibility | Strong Oxidizers, Strong Bases | Violent reaction with bases (neutralization exotherm); degradation with oxidizers.[1][2] |
Critical Safety Rule: Never dispose of this compound down the drain without explicit prior neutralization and confirmation of local municipal regulations. The preferred method for professional laboratories is High-Temperature Incineration via a licensed waste handler.[1][2]
Pre-Disposal Stabilization (In-Lab)
If the material is old, crystallized, or in an unknown state, stabilize it before handing it over to waste management.
Protocol: Chemical Segregation
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (amber preferred).[1][2] Avoid metal containers due to acid corrosion.
-
Solvent Compatibility: If the acid is in solution, ensure the solvent is not a peroxide former (e.g., THF) or incompatible with acids (e.g., cyanides, sulfides).
-
Labeling: Mark the container clearly:
Disposal Workflows
Select the appropriate workflow based on your facility's capabilities. Method A is the industry standard for drug development labs. [1][2]
Method A: Commercial Waste Pickup (Incineration)
Best for: Bulk quantities (>10g), pure stocks, or mixed organic waste.[1][2]
-
Dissolution (Optional): If the solid is caked, dissolve in a minimal amount of compatible solvent (e.g., Methanol or DMSO) to facilitate transfer, only if the waste stream allows liquids.
-
Segregation: Place in the "Organic Acid" or "Corrosive Organic" waste stream.[1][2]
-
Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or organic bases (Amines).[2]
-
-
Documentation: Log the waste profile as "Organic Dicarboxylic Acid, Cyclopropane derivative."
Method B: Bench-Scale Neutralization (Small Quantity <5g)
Best for: Trace residues, cleaning glassware, or facilities where drain disposal of neutral salts is permitted.[1][2]
Warning: The neutralization of dicarboxylic acids is exothermic .[1][2] The cyclopropane ring adds a layer of thermal sensitivity. Monitor temperature strictly.
Step-by-Step Neutralization Protocol:
-
Preparation:
-
Dilution:
-
Dilute the acid in water (1:20 ratio) or a water/alcohol mix.
-
-
Neutralization:
-
Validation:
-
Check pH using a calibrated meter or strip. Target pH: 6.0 – 9.0 .
-
-
Disposal:
-
Once neutral and at room temperature, flush down the sanitary sewer with 20x excess water (if local regulations permit).[1] Otherwise, bottle as "Non-Hazardous Aqueous Waste."
-
Visualization of Workflows
Figure 1: Waste Classification & Decision Logic
Caption: Decision matrix for determining the appropriate disposal pathway based on quantity and risk profile.
Figure 2: Neutralization Reaction Workflow
Caption: Step-by-step bench protocol for neutralizing trace acidic residues safely.
Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] The acid is corrosive; do not use neutralizing agents on skin (thermal injury risk). |
| Eye Contact | Rinse cautiously with water for 15+ minutes.[1][2][5][6] Remove contact lenses.[5][9] Seek medical attention immediately. |
| Spill (>100ml) | Evacuate area.[1][2] Use a Spill Kit containing an acid neutralizer (e.g., sodium carbonate/clay mixture).[1][2] Do not breathe dust.[6] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99873, 2-Methylcyclopropanecarboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Air Liquide (2020). Safety Data Sheet: Cyclopropane (General Hazards of Cyclopropane Ring). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER CAS#: 106352-19-6 [chemicalbook.com]
- 4. 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER, CasNo.106352-19-6 Nanjing Youthy Biotech Co., Ltd. China (Mainland) [youthy.lookchem.com]
- 5. 2-METHYLCYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. hscprep.com.au [hscprep.com.au]
- 8. coral.washington.edu [coral.washington.edu]
- 9. download.basf.com [download.basf.com]
Personal protective equipment for handling 2-methylcyclopropane-1,1-dicarboxylic acid
An essential component of laboratory safety is understanding not just what precautions to take, but why they are necessary. 2-Methylcyclopropane-1,1-dicarboxylic acid (CAS 10180-00-4) is a highly valued building block in drug development, frequently utilized as a rigid alkene bioisostere to lock molecular conformations, enhance target binding affinity, and improve metabolic stability [1]. It is a critical intermediate in the synthesis of kinase inhibitors (such as c-Met modulators) and novel antimitotic agents [2].
However, handling this dicarboxylic acid presents specific operational hazards. This guide provides a comprehensive, field-validated protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of 2-methylcyclopropane-1,1-dicarboxylic acid.
Hazard Characterization & Causality
To handle this compound safely, researchers must understand the chemical mechanisms driving its hazards:
-
Corrosivity & Tissue Damage: As a dicarboxylic acid, this compound possesses two highly acidic protons. Upon contact with ambient moisture (such as sweat on the skin, tears in the eyes, or mucous membranes), it rapidly dissociates. This localized drop in pH causes immediate protein denaturation, leading to severe chemical burns and irreversible eye damage [3].
-
Inhalation Risk: The compound is typically supplied as a crystalline solid or powder. Mechanical manipulation (weighing, transferring) easily generates micro-particulate dust. Inhalation of these acidic particulates causes severe irritation of the respiratory tract and poses a risk of chemical pneumonitis [3].
Personal Protective Equipment (PPE) Strategy
To mitigate these risks, a self-validating PPE strategy is required. Every piece of equipment serves a specific mechanistic purpose to break the chain of exposure.
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile rubber gloves (Min. thickness: 0.11 mm, EN 374) | Provides an impermeable barrier against acidic solids; prevents dermal absorption and localized pH drops. |
| Eye Protection | Chemical safety goggles with side shields (EN 166) | Prevents ocular exposure to airborne dust and protects against accidental acidic splashes during dissolution. |
| Respiratory | P3 (EN 143) or N95/N100 (NIOSH) particulate respirator | Filters out fine crystalline dust generated during weighing and transfer operations. |
| Body Protection | Flame-retardant, 100% cotton lab coat | Protects against static buildup (which aerosolizes dust) and prevents direct skin contact. |
Operational Workflow: Step-by-Step Methodology
The following protocol is designed as a self-validating system: each step ensures the safety and success of the subsequent step.
Fig 1: Standard operational workflow for handling 2-methylcyclopropane-1,1-dicarboxylic acid.
Step 1: Preparation and Static Elimination
-
Action: Wipe down the analytical balance and spatulas with an anti-static brush or an ionizing anti-static gun.
-
Rationale: Small organic acids are highly prone to static cling. Eliminating static prevents the solid from aerosolizing into the breathing zone or adhering to the outside of the weighing vessel, ensuring accurate mass and preventing contamination.
Step 2: Weighing in a Contained Environment
-
Action: Perform all weighing inside a certified chemical fume hood or a ventilated balance enclosure with a face velocity of 0.4–0.6 m/s.
-
Rationale: The directional airflow captures any fugitive acidic dust before it can reach the operator.
Step 3: Closed-Vessel Transfer
-
Action: Cap the weighing vial tightly before removing it from the fume hood. Transfer the sealed vial to the designated reaction hood.
-
Rationale: Prevents cross-contamination of the general laboratory space and protects other personnel from accidental exposure.
Step 4: Reaction Setup and Dissolution
-
Action: Add the solid to the reaction vessel first, followed by the solvent (e.g., dichloromethane or DMSO) [1]. Ensure the vessel is under a gentle stream of inert gas (nitrogen or argon) if utilizing moisture-sensitive coupling reagents.
-
Rationale: The acid dissolves exothermically. Controlled solvent addition over the solid prevents solvent flash-boiling and minimizes the risk of splashing.
Emergency Spill and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the corrosive dust. The following chemical neutralization pathway must be followed.
Fig 2: Emergency spill response and chemical neutralization pathway.
Spill Response Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area to prevent accidental tracking of the chemical.
-
Protect: Don a P3/N95 respirator and heavy-duty nitrile gloves before approaching the spill.
-
Neutralize: Cover the spilled solid generously with a weak base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). Crucial Insight: Do not use strong bases (like NaOH), as the rapid acid-base neutralization will be violently exothermic and may cause splattering.
-
Collect: Lightly mist the neutralized mixture with water to suppress dust generation. Sweep the slurry using a non-sparking brush and dustpan.
-
Dispose: Place the collected material into a labeled, sealable hazardous waste container. Dispose of it in accordance with local environmental regulations for corrosive organic waste[3].
References
- Title: C-met modulators and method of use (US Patent US8497284B2)
-
Title: Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid (Structural and Hazard Analog) Source: Carl Roth URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
